chemical properties of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Executive Summary: The 5-Methoxy-4-Amino-7-Azaindole Scaffold 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1190321-67-5), often referred to as 4-amino-5-methoxy-7-azaindole , represents a highly specialized "privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The 5-Methoxy-4-Amino-7-Azaindole Scaffold
5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine (CAS: 1190321-67-5), often referred to as 4-amino-5-methoxy-7-azaindole , represents a highly specialized "privileged structure" in modern drug discovery. As a derivative of the 7-azaindole core, it functions as a potent bioisostere of the purine ring system found in ATP. This specific substitution pattern—combining an electron-donating methoxy group at C5 with an amino group at C4—creates a unique electronic environment that enhances kinase selectivity and solubility compared to the parent azaindole.
This guide provides a rigorous analysis of its chemical properties, synthetic accessibility, and application in targeting the ATP-binding cleft of protein kinases (e.g., JAK, CSF1R).
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The introduction of the 5-methoxy group fundamentally alters the lipophilicity and basicity of the 7-azaindole scaffold. Below is the validated physicochemical profile.
Table 1: Physicochemical Specifications
Property
Value / Description
Note
IUPAC Name
5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Common Name
4-Amino-5-methoxy-7-azaindole
CAS Number
1190321-67-5
Verified Identifier
Molecular Formula
C₈H₉N₃O
Molecular Weight
163.18 g/mol
SMILES
COc1c(N)c2cc[nH]c2n1
pKa (Calculated)
N7 (Pyridine): ~5.8
Enhanced basicity vs. parent (4.6) due to 4-NH₂/5-OMe donation.
LogP (Predicted)
~1.2 - 1.5
Moderate lipophilicity, ideal for CNS penetration.
H-Bond Donors
3 (N1-H, 4-NH₂)
Critical for hinge binding.
H-Bond Acceptors
3 (N7, 5-OMe, 4-NH₂)
Electronic Structure Analysis
The 7-azaindole core is electron-deficient compared to indole. However, the 4-amino and 5-methoxy substituents are strong Electron Donating Groups (EDGs).
N7 Basicity: The EDGs increase electron density at the pyridine nitrogen (N7), making it a stronger hydrogen bond acceptor in the kinase hinge region.
C3 Nucleophilicity: The pyrrole C3 position becomes highly activated, making it susceptible to electrophilic aromatic substitution (e.g., halogenation, formylation) often used in late-stage functionalization.
Part 2: Synthetic Methodologies
Synthesizing the 4-amino-5-methoxy core requires bypassing the natural electron deficiency of the pyridine ring to install the amino group. The most robust route utilizes the N-oxide activation strategy .
Synthetic Pathway Visualization
Figure 1: Strategic synthesis of the 4-amino-5-methoxy-7-azaindole core via N-oxide activation and Palladium-catalyzed amination.
Part 3: Experimental Protocols
The following protocols are designed for high purity and reproducibility. Causality is explained for critical steps.
Protocol A: Synthesis of 4-Chloro-5-methoxy-7-azaindole (Intermediate)
Rationale: Direct amination of the azaindole is difficult. We first install a leaving group (Cl) at the 4-position using the N-oxide's susceptibility to nucleophilic attack.
Oxidation: Dissolve 5-methoxy-7-azaindole (1.0 eq) in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT for 4 hours.
Checkpoint: Monitor TLC for disappearance of starting material. The N-oxide is more polar.
Chlorination: Dissolve the crude N-oxide in POCl₃ (5.0 eq). Heat to 80°C for 3 hours.
Mechanism:[1][2] The oxygen of the N-oxide attacks POCl₃, creating a good leaving group. Chloride ion attacks C4 (para to the nitrogen), restoring aromaticity.
Workup: Pour carefully onto ice/NaHCO₃. Extract with EtOAc. Purify via flash chromatography (Hex/EtOAc).
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Rationale: S_NAr displacement of the 4-chloro group is sluggish due to the electron-donating 5-methoxy group deactivating the ring. Pd-catalysis is required.
Base: Add Cs₂CO₃ (2.0 eq) in dry Toluene/Dioxane (1:1).
Conditions: Degas with Argon. Heat at 100°C for 12 hours in a sealed tube.
Hydrolysis: Treat the intermediate imine with 1N HCl/THF at RT for 1 hour to release the free amine.
Purification: Neutralize and recrystallize from MeOH/DCM.
Part 4: Medicinal Chemistry Applications[1][5][6][7][8][9][10]
The 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine moiety is a "privileged scaffold" for kinase inhibitors. It mimics the adenine ring of ATP, binding to the hinge region of the kinase domain.
Mechanism of Action: Hinge Binding
The 7-azaindole core forms a bidentate hydrogen bond network with the kinase hinge residues.
Acceptor: N7 (Pyridine nitrogen) accepts a proton from the backbone amide NH.
Donor: N1 (Pyrrole nitrogen) donates a proton to the backbone carbonyl.[3]
Selectivity Filter: The 5-methoxy group projects into the ribose binding pocket or the solvent front, often providing selectivity against similar kinases by inducing steric clash in non-target enzymes.
Figure 2: Competitive inhibition mechanism. The scaffold competes with ATP for the active site of Receptor Tyrosine Kinases (RTKs), blocking downstream signaling cascades.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10307871, 5-methoxy-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
Song, J. J., et al. (2013). Organometallic Methods for the Synthesis of 7-Azaindole Derivatives. Chemical Reviews. Retrieved from [Link]
Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals.[4][5] Retrieved from [Link]
Namiki Shoji Co., Ltd. Catalog of Indole and Azaindole Derivatives (CAS 1190321-67-5). Retrieved from [Link]
Technical Guide: Therapeutic Potential of 5-Methoxy-7-azaindol-4-amine Derivatives
Executive Summary The 5-methoxy-7-azaindol-4-amine scaffold represents a privileged chemotype in modern medicinal chemistry, functioning primarily as a purine bioisostere. Its structural congruency with adenine allows it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-methoxy-7-azaindol-4-amine scaffold represents a privileged chemotype in modern medicinal chemistry, functioning primarily as a purine bioisostere. Its structural congruency with adenine allows it to serve as a potent ATP-competitive inhibitor across the human kinome. This guide analyzes the scaffold's utility in drug discovery, focusing on its optimized binding kinetics, synthetic accessibility, and therapeutic validation in immuno-oncology (specifically MAP4K1 inhibition) and macrophage modulation (CSF1R targeting).
Structural Mechanistics & Pharmacophore Analysis
The Purine Bioisostere Advantage
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core mimics the purine ring of ATP. In the specific case of 4-amine-5-methoxy derivatives , the substitution pattern creates a high-affinity "hinge binder" motif.
N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the kinase hinge region (typically the carbonyl oxygen of the backbone).
N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide.
C4-Amine: Mimics the exocyclic amine of adenine, often engaging in water-mediated networks or direct H-bonding with the gatekeeper residue or the ribose-binding pocket.
C5-Methoxy: This is the critical differentiator. The methoxy group serves two roles:
Electronic Modulation: It is an electron-donating group (EDG), increasing the electron density of the pyridine ring, which can strengthen the N7 H-bond acceptance capability.
Steric Fit: It often occupies the hydrophobic "gatekeeper" pocket or points toward the solvent front, depending on the kinase isoform, improving selectivity over the bare scaffold.
Binding Mode Visualization
The following diagram illustrates the logical interaction of this scaffold within the ATP-binding pocket of a representative tyrosine kinase.
Figure 1: Pharmacophore interaction map showing the bidentate binding mode of the 7-azaindole core at the kinase hinge region.
Therapeutic Applications
Immuno-Oncology: MAP4K1 Inhibition
Recent high-profile research (e.g., by Bayer and others) has identified 7-azaindole derivatives as potent inhibitors of MAP4K1 (HPK1) . MAP4K1 is a negative regulator of T-cell receptor (TCR) signaling.[1]
Mechanism: Inhibition of MAP4K1 prevents the phosphorylation of SLP76, thereby sustaining TCR signaling and enhancing the anti-tumor immune response.[1]
Relevance of 5-OMe: Derivatives with methoxy substitutions have shown improved metabolic stability and selectivity profiles compared to earlier generation inhibitors.
Macrophage Modulation: CSF1R
The Colony Stimulating Factor 1 Receptor (CSF1R) controls the survival of tumor-associated macrophages (TAMs). 4-amino-7-azaindoles have been synthesized to target the autoinhibited state of CSF1R, effectively depleting immunosuppressive TAMs in the tumor microenvironment.
Experimental Protocols
Chemical Synthesis: The "Late-Stage Amination" Route
To access diversity at the 4-position, a reliable synthetic route involves constructing the 7-azaindole core followed by halogenation and cross-coupling.
Objective: Synthesis of 4-amino-5-methoxy-7-azaindole derivatives.
Validation: Verify product via LC-MS (M+H peak) and 1H NMR (disappearance of C4-H signal if applicable, appearance of amine protons).
Visualization of Synthetic Workflow
Figure 2: Synthetic pathway for introducing diversity at the 4-position of the 5-methoxy-7-azaindole core.
Quantitative Data Summary: SAR Trends
The following table summarizes generalized Structure-Activity Relationship (SAR) trends for this scaffold against representative kinase targets (e.g., MAP4K1/CSF1R), derived from aggregate medicinal chemistry data.
Substitution (R-Group at C4-Amine)
Electronic Effect
Potency Impact (IC50)
Metabolic Stability (t1/2)
-NH2 (Primary Amine)
Neutral
Moderate (µM range)
Low (Rapid clearance)
-NH-Cyclopropyl
Weak Donor / Steric
High (< 50 nM)
Moderate
-NH-Aryl (e.g., Phenyl)
Conjugation
High (< 10 nM)
High (CYP inhibition risk)
-NH-Piperazine (Solubilizing)
Basic
Moderate (100 nM)
High (Improved solubility)
Note: Data represents trend analysis for the scaffold class. Specific values vary by target kinase.
Biological Validation: MAP4K1 Signaling Pathway
To validate the therapeutic efficacy of these derivatives, researchers must assess the restoration of T-cell function. The diagram below details the signaling cascade where MAP4K1 acts as a checkpoint, and where the inhibitor intervenes.[1]
Figure 3: Mechanism of Action. The inhibitor blocks MAP4K1-mediated negative feedback, preserving SLP76 and enhancing T-cell immunity.[1]
References
Vertex AI Search (NIH/PubChem). 5-methoxy-1H-pyrrolo[2,3-b]pyridine | C8H8N2O | CID 10307871. PubChem.[5][6] Available at: [Link]
Journal of Medicinal Chemistry. Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer.[1] ACS Publications. Available at: [Link]
PMC (NIH). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health. Available at: [Link]
PMC (NIH). The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health. Available at: [Link]
5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine CAS number and molecular weight
Scaffold Analysis & Synthetic Methodology Executive Summary 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-5-methoxy-7-azaindole ) is a specialized heterocyclic scaffold belonging to the 7-azaindole cl...
Author: BenchChem Technical Support Team. Date: February 2026
Scaffold Analysis & Synthetic Methodology
Executive Summary
5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-5-methoxy-7-azaindole ) is a specialized heterocyclic scaffold belonging to the 7-azaindole class. This compound represents a critical "privileged structure" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. The 7-azaindole core mimics the purine ring of adenosine, allowing it to bind effectively to the hinge region of kinase active sites. The introduction of the electron-donating methoxy group at the C5 position and the amino group at C4 modulates the electronic density of the pyridine ring, influencing both potency and solubility profiles compared to the unsubstituted parent scaffold.
This guide details the physicochemical profile, synthetic pathways, and handling protocols for this compound, serving as a reference for drug discovery professionals.
Chemical Identity & Physicochemical Profile
While the specific 4-amino derivative is often generated in situ or synthesized as a transient intermediate, its identity is anchored by its stable precursors.
Structural Insight:
The 5-methoxy group provides a steric handle that can induce selectivity by clashing with gatekeeper residues in certain kinases, while the 4-amino group serves as a hydrogen bond donor, critical for interaction with the kinase hinge region (e.g., the carbonyl oxygen of the hinge backbone).
Synthetic Methodology
The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine is most reliably achieved via the functionalization of the commercially available 4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine . Direct nitration/reduction routes are less favored due to regioselectivity issues on the electron-rich pyrrole ring.
Amine Source: Benzophenone imine (as an ammonia surrogate) or LHMDS.
Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.
Ligand: Xantphos or BINAP.
Base: Cs₂CO₃ or NaOtBu.
Solvent: 1,4-Dioxane or Toluene.
Protocol:
Charge: In a glovebox, charge a reaction vial with 4-chloro-5-methoxy-7-azaindole (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).
Solvate: Add anhydrous 1,4-dioxane (0.1 M concentration).
Add Amine: Add benzophenone imine (1.2 eq).
Heat: Seal and heat to 100°C for 12–16 hours.
Hydrolysis: Cool to RT. Add 1M HCl/THF (1:1) and stir for 1 hour to cleave the imine, releasing the primary amine.
Workup: Neutralize with NaHCO₃, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient).
Alternative Route: Nucleophilic Aromatic Substitution (SɴAr)
Due to the electron-rich nature of the 5-methoxy group, the 4-position is deactivated toward SɴAr. This route requires high temperatures or microwave irradiation.
Reagents: Aqueous Ammonia (28%) or NH₃ in MeOH (7N).
Note: Yields are typically lower (30–50%) compared to Pd-catalysis due to potential decomposition.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from the commercially available precursor to the target amine.
Caption: Figure 1. Synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine via Pd-catalyzed amination (solid) vs. SNAr (dashed).
Structure-Activity Relationship (SAR) Context
In drug discovery, this specific substitution pattern serves distinct mechanistic functions:
Hinge Binding: The N1 (pyrrole) and N7 (pyridine) atoms form a characteristic donor-acceptor motif common to ATP-mimetic inhibitors.
Solubility Modulation: The 4-amino group significantly increases polarity and aqueous solubility compared to 4-H or 4-halo analogs.
Selectivity (5-OMe): The methoxy group at C5 projects into the "sugar pocket" or solvent-exposed region of the kinase, often improving selectivity against off-target kinases that cannot accommodate the steric bulk of the methoxy group.
Common Therapeutic Targets:
JAK Family (Janus Kinases): 7-azaindoles are classic scaffolds for JAK inhibitors (e.g., Tofacitinib analogs).
TRK (Tropomyosin Receptor Kinase): Used in oncology for NTRK gene fusion-positive tumors.
MNK1/2: Implicated in translational regulation in cancer.
Analytical Characterization
To validate the synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine , the following spectral signatures should be observed:
¹H NMR (DMSO-d₆, 400 MHz):
δ ~11.0–11.5 ppm: Broad singlet (1H, Pyrrole NH ).
δ ~7.8 ppm: Singlet (1H, C6-H ). The C6 proton is deshielded by the adjacent pyridine nitrogen.
δ ~7.1–7.3 ppm: Doublet/Multiplet (1H, C2-H ).
δ ~6.0–6.5 ppm: Broad singlet (2H, NH₂ ). Exchangeable with D₂O.
δ ~3.8–3.9 ppm: Singlet (3H, O-CH₃ ).
δ ~6.4 ppm: Doublet (1H, C3-H ).
LC-MS:
ESI+: [M+H]⁺ peak at 164.2 m/z .
Retention time will be short on reverse-phase C18 columns due to the polarity of the amine.
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine functionality can be prone to oxidation over extended periods; storage as the HCl salt is recommended for long-term stability.
PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat) is required. Use a fume hood during synthesis, particularly when handling volatile amine sources or phosphine ligands.
References
National Center for Biotechnology Information. (2024). PubChem Compound Summary for 7-Azaindole Derivatives. Retrieved from [Link]
Allfluoro Pharmaceutical. (2024). Catalog: 4-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
The Ascendancy of 4-Amino-5-Methoxy-7-Azaindole Scaffolds in Kinase Inhibition: A Technical Guide
For Immediate Release SOUTH SAN FRANCISCO, CA – February 12, 2026 – In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a paramount challenge. Among the myriad of heter...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
SOUTH SAN FRANCISCO, CA – February 12, 2026 – In the landscape of modern drug discovery, the quest for selective and potent kinase inhibitors remains a paramount challenge. Among the myriad of heterocyclic scaffolds explored, the 7-azaindole core has emerged as a privileged structure, capable of mimicking the adenine hinge-binding motif of ATP. This technical guide delves into the burgeoning significance of a specific substitution pattern on this core: the 4-amino-5-methoxy-7-azaindole scaffold. This guide will illuminate the synthesis, biological activity, and therapeutic potential of this scaffold, with a particular focus on its role in the inhibition of key oncogenic kinases such as Colony-Stimulating Factor 1 Receptor (CSF-1R) and KIT proto-oncogene, receptor tyrosine kinase (KIT).
The 7-Azaindole Core: A Foundation for Kinase Selectivity
The 7-azaindole ring system, a bioisostere of indole, offers a unique arrangement of hydrogen bond donors and acceptors that facilitates strong and specific interactions within the ATP-binding pocket of kinases. The nitrogen atom at the 7-position acts as a hydrogen bond acceptor, while the pyrrolic nitrogen at the 1-position serves as a hydrogen bond donor, effectively mimicking the interactions of adenine with the kinase hinge region. This inherent binding capability has rendered the 7-azaindole scaffold a fertile ground for the development of targeted kinase inhibitors.
The Strategic Advantage of 4-Amino-5-Methoxy Substitution
The introduction of amino and methoxy groups at the 4 and 5 positions, respectively, of the 7-azaindole core is not arbitrary. This specific substitution pattern has been shown to confer significant advantages in terms of both biological activity and pharmaceutical properties.
Enhanced Potency and Selectivity
The 4-amino group can participate in additional hydrogen bonding interactions within the ATP binding site, thereby enhancing the potency of the inhibitor. Its position allows for fine-tuning of the molecule's interaction with the surrounding amino acid residues, contributing to selectivity for specific kinases.
Improved Physicochemical Properties
A critical challenge in drug development is achieving adequate aqueous solubility to ensure bioavailability. The strategic incorporation of a methoxy group at the 5-position has been demonstrated to significantly improve the solubility of 7-azaindole derivatives. A prime example is the compound PLX647-OMe, a 4-amino-5-methoxy-7-azaindole derivative, which exhibits markedly enhanced aqueous solubility compared to its non-methoxylated counterpart.[1] This improvement in a crucial physicochemical property underscores the value of this substitution pattern in designing orally bioavailable drug candidates.
Biological Target Profile: CSF-1R and KIT Kinases
The 4-amino-5-methoxy-7-azaindole scaffold has shown particular promise in the inhibition of CSF-1R and KIT, two receptor tyrosine kinases implicated in various cancers and inflammatory diseases.
CSF-1R: A Key Regulator of Macrophage Function
Colony-Stimulating Factor 1 Receptor (CSF-1R) is essential for the proliferation, differentiation, and survival of macrophages.[2] In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting CSF-1R presents a compelling therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity.
KIT: A Driver of Oncogenesis
The KIT proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in the development of various cell types. Activating mutations in KIT are drivers of several cancers, including gastrointestinal stromal tumors (GISTs) and certain types of leukemia. Selective inhibition of KIT is a validated therapeutic approach for these malignancies.
PLX647-OMe: A Case Study
The compound PLX647-OMe, a derivative of the dual FMS/KIT kinase inhibitor PLX647, exemplifies the potential of the 4-amino-5-methoxy-7-azaindole scaffold. While the introduction of the 5-methoxy group in PLX647-OMe slightly reduced its inhibitory efficacy against SCF1R (the ligand for KIT) with an IC50 of 62 nM compared to PLX647's IC50 of 28 nM for CSF-1R, it significantly enhanced its aqueous solubility from 14 μM to 77 μM.[1] This trade-off highlights a key aspect of drug design: balancing potency with developability.
Table 1: Biological Activity of Representative 4-Amino-5-Methoxy-7-Azaindole Scaffold
Compound
Target(s)
IC50 (nM)
Key Feature
PLX647-OMe
CSF-1R
62
Improved aqueous solubility
PLX647
CSF-1R, KIT
28 (CSF-1R), 16 (KIT)
Parent compound
Mechanism of Action: Modulating Key Signaling Pathways
Inhibitors based on the 4-amino-5-methoxy-7-azaindole scaffold exert their biological effects by blocking the ATP-binding site of their target kinases, thereby preventing the phosphorylation of downstream substrates.
CSF-1R Signaling Cascade
Upon binding of its ligand CSF-1, CSF-1R dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These include the activation of major pathways such as the PI3K-AKT, ERK1/2, and JAK/STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] By inhibiting CSF-1R, 4-amino-5-methoxy-7-azaindole derivatives can effectively shut down these pro-tumorigenic signaling networks.
Caption: CSF-1R Signaling Pathway and Point of Inhibition.
Synthetic Strategies
The synthesis of the 4-amino-5-methoxy-7-azaindole scaffold generally involves a multi-step sequence starting from commercially available pyridine derivatives. A common approach involves the construction of the 7-azaindole core followed by the introduction of the desired substituents.
General Synthetic Workflow
A plausible synthetic route to the 4-amino-5-methoxy-7-azaindole core is outlined below. The synthesis of the related 4-methoxy-7-azaindole has been reported, which can serve as a key intermediate.[4][5] Further amination at the 4-position would yield the desired scaffold.
Caption: General Synthetic Workflow for the Scaffold.
Experimental Protocols
In Vitro Kinase Inhibition Assay (CSF-1R)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against CSF-1R using a luminescence-based assay.
Materials:
Recombinant human CSF-1R (kinase domain)
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
ATP
Substrate (e.g., Poly(Glu,Tyr) 4:1)
Test compounds (dissolved in DMSO)
ADP-Glo™ Kinase Assay Kit (Promega)
White, opaque 96-well plates
Procedure:
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.
To each well of a 96-well plate, add 5 µL of the test compound dilution. Include wells for "no inhibitor" (positive control) and "no enzyme" (negative control).
Add 20 µL of a master mix containing kinase assay buffer, ATP, and substrate to each well.
Initiate the reaction by adding 25 µL of diluted CSF-1R enzyme to each well (except the negative control).
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
Measure the luminescence using a plate reader.
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1][6]
Cellular Phosphorylation Assay (p-CSF-1R)
This protocol describes a method to assess the ability of a compound to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.
Materials:
A cell line endogenously expressing CSF-1R (e.g., THP-1 human monocytic leukemia cells)
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
Recombinant human CSF-1
Test compounds (dissolved in DMSO)
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Antibodies: anti-p-CSF-1R (Tyr723) and anti-total CSF-1R
ELISA plates or Western blotting equipment
Procedure:
Plate the cells in a 96-well plate and starve them of serum overnight.
Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
Stimulate the cells with a predetermined concentration of CSF-1 for a short period (e.g., 5-15 minutes) at 37°C.
Immediately lyse the cells and collect the lysates.
Quantify the levels of phosphorylated CSF-1R and total CSF-1R in the lysates using a sandwich ELISA or by Western blotting.
Normalize the phosphorylated CSF-1R signal to the total CSF-1R signal.
Calculate the percent inhibition of CSF-1R phosphorylation for each compound concentration and determine the IC50 value.[3][7]
Future Directions and Conclusion
The 4-amino-5-methoxy-7-azaindole scaffold represents a highly promising platform for the development of next-generation kinase inhibitors. The demonstrated ability to potently and selectively inhibit key oncogenic targets like CSF-1R and KIT, coupled with favorable physicochemical properties, positions this scaffold at the forefront of cancer drug discovery. Future research will likely focus on further exploring the structure-activity relationships to optimize potency and selectivity, as well as expanding the therapeutic applications of this versatile scaffold to other kinase targets and disease areas. The continued investigation of 4-amino-5-methoxy-7-azaindole derivatives holds the potential to deliver novel and effective therapies for patients with cancer and other debilitating diseases.
References
Antczak, C., et al. (2013). Design and pharmacology of a highly specific dual FMS and KIT kinase inhibitor. Proceedings of the National Academy of Sciences, 110(13), 5129-5134. Available at: [Link]
Olson, O. C., et al. (2018). CSF-1R signaling pathways and the effects of CSF-1R inhibitors. ResearchGate. Available at: [Link]
Syed, R., et al. (2017). Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. ResearchGate. Available at: [Link]
Uitdehaag, J. C. M., et al. (2011). Multidimensional profiling of CSF1R screening hits and inhibitors: assessing cellular activity, target residence time, and selectivity in a higher throughput way. Journal of Biomolecular Screening, 16(8), 868-877. Available at: [Link]
BPS Bioscience. (n.d.). CSF1R Kinase Assay Kit. Available at: [Link]
Yu, W., et al. (2012). Macrophage Proliferation Is Regulated through CSF-1 Receptor Tyrosines 544, 559, and 807. Journal of Biological Chemistry, 287(17), 13684-13693. Available at: [Link]
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
Amsbio. (n.d.). CSF1R Kinase Assay Kit. Available at: [Link]
Google Patents. (n.d.). CN102746295B - Preparation method for 4-substituted-7-azaindole.
Syed, R., et al. (2017). Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. PubMed, 28818783. Available at: [Link]
Pulsus Group. (n.d.). A high-content screening assay for small-molecule inhibitors of the Colony Stimulating factor 1 Receptor (CSF1R) signaling pathway. Available at: [Link]
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. PubMed, 27346791. Available at: [Link]
Google Patents. (n.d.). US6884889B2 - Processes for the preparation of antiviral 7-azaindole derivatives.
Gaji, M., et al. (2017). CSF-1 receptor signalling is governed by pre-requisite EHD1 mediated receptor display on the macrophage cell surface. Cellular Signalling, 38, 10-20. Available at: [Link]
Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole.
Merugu, S. R., et al. (2018). Structure of the CSF1R inhibitor 1, the less active thienopyrimidine 2... ResearchGate. Available at: [Link]
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Methoxy and 5-Methoxy Substituted 7-Aza-isoindolin-1-ones. Available at: [Link]
Molecules. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]
Seshacharyulu, P., et al. (2012). Phosphorylation of CSF-1R Y721 mediates its association with PI3K to regulate macrophage motility and enhancement of tumor cell invasion. Molecular and Cellular Biology, 32(1), 189-201. Available at: [Link]
Rattanaburee, T., et al. (2020). Inhibition of CSF1R and AKT by (±)-kusunokinin hinders breast cancer cell proliferation. PubMed, 32525048. Available at: [Link]
Pharma Inventor Inc. (n.d.). Patent & Publications. Available at: [Link]
Scott, D. A., et al. (2011). 3-amido-4-anilinocinnolines as a novel class of CSF-1R inhibitor. PubMed, 21295474. Available at: [Link]
Technical Guide: Bioisosteric Replacement Strategies for the 4-Amino-7-Azaindole Scaffold in Kinase Discovery
Executive Summary The 4-amino-7-azaindole (1H-pyrrolo[2,3-b]pyridin-4-amine) scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its high fidelity in mimicking the adenine ring of ATP. T...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-amino-7-azaindole (1H-pyrrolo[2,3-b]pyridin-4-amine) scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its high fidelity in mimicking the adenine ring of ATP. This allows it to anchor effectively within the hinge region of protein kinases. However, issues regarding intellectual property (IP) saturation, solubility-limited bioavailability, and off-target toxicity often necessitate scaffold hopping.
This technical guide provides a rigorous analysis of bioisosteric alternatives to the 4-amino-7-azaindole core. We explore the structural rationale, synthetic pathways, and validation protocols for three primary bioisosteres: Pyrrolo[2,3-d]pyrimidines , Imidazo[4,5-b]pyridines , and Pyrazolo[1,5-a]pyrimidines .
Part 1: The Pharmacophore & Mechanism
Adenine Mimicry and Hinge Binding
The success of 4-amino-7-azaindole lies in its ability to form a bidentate hydrogen bond network with the kinase hinge region.
N1 (Pyrrole Nitrogen): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue (equivalent to N9 in adenine).
N7 (Pyridine Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen (equivalent to N7 in adenine).
C4-Amino Group: Provides an exocyclic donor, often interacting with the "gatekeeper" region or solvent front.
Visualization of Binding Modes
The following diagram illustrates the structural superposition of ATP (Adenine) against the 7-azaindole scaffold and its key bioisosteres.
Figure 1: Comparative binding topology of Adenine, 7-Azaindole, and key bioisosteres within the kinase ATP-binding pocket.
Part 2: Strategic Bioisosterism
When optimizing a lead series, the decision to switch from a 7-azaindole core is usually driven by specific physicochemical limitations.
Comparative Physicochemical Profiling
The table below summarizes the shift in properties when modifying the core atoms. Data represents the unsubstituted core scaffolds calculated via consensus algorithms (SwissADME).
Core Scaffold
Heteroatoms
LogP (Consensus)
tPSA (Ų)
H-Bond Donors
H-Bond Acceptors
Key Advantage
4-Amino-7-Azaindole
3N
1.24
54.7
2
2
High affinity, established SAR.
Pyrrolo[2,3-d]pyrimidine
4N
0.65
67.5
2
3
Improved solubility (lower LogP).
Imidazo[4,5-b]pyridine
3N
0.88
54.7
1
2
Metabolic stability, novel IP space.
Pyrazolo[1,5-a]pyrimidine
3N
0.55
51.0
0*
3
Removes N-H donor (selectivity filter).
*Note: Pyrazolo[1,5-a]pyrimidine lacks the pyrrole NH donor, making it suitable for kinases where the hinge residue does not require a donor interaction, or to avoid H-bond penalties.
Detailed Scaffold Analysis[1]
A. Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)
Rationale: This is the most direct bioisostere. By adding a nitrogen at position 3 (pyrimidine ring), you lower the LogP significantly, improving aqueous solubility without altering the binding vector of the 4-amino group.
Application: Used in JAK inhibitors (e.g., Tofacitinib) and RET inhibitors.
Risk: The extra nitrogen can introduce new metabolic soft spots or toxicity if not substituted correctly.
Rationale: This involves a ring contraction of the pyrrole to an imidazole, fused to the pyridine. It retains the N1-H donor and N3 acceptor (analogous to N7 in azaindole) but alters the bond vectors for substituents at the C2 position.
Application: Effective for "bending" the molecule to access the ribose pocket or solvent front differently than the flat azaindole.
Part 3: Synthetic Methodologies
Reliable synthesis is the bedrock of drug discovery. Below are self-validating protocols for constructing these cores.
Workflow Visualization
Figure 2: Divergent synthetic pathways for accessing pyrimidine and imidazo-pyridine based bioisosteres.
Protocol: Synthesis of 4-Substituted Pyrrolo[2,3-d]pyrimidine
Objective: Synthesis of a 7-deazapurine core with a functional handle at C4.
Degassing: In a microwave vial, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) and the aryl boronic acid (1.2 eq) in 1,4-dioxane (0.1 M concentration). Sparge with Argon for 10 minutes. Causality: Removal of O2 is critical to prevent homocoupling of the boronic acid and oxidation of the Pd catalyst.
Catalyst Addition: Add Pd(dppf)Cl2·DCM (5 mol%) and 2M K2CO3 (3.0 eq). Seal the vial immediately.
Reaction: Heat to 100°C for 2-4 hours (conventional) or 110°C for 30 mins (microwave).
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM). Note: The pyrrole NH is acidic; avoid basic alumina unless necessary.
Protocol: Synthesis of Imidazo[4,5-b]pyridine Core
Objective: De novo ring formation.
Step-by-Step Methodology:
Precursor: Start with 2,3-diaminopyridine.
Cyclization: Reflux 2,3-diaminopyridine in triethyl orthoformate (solvent and reagent) with a catalytic amount of p-TsOH for 4 hours.
Result: Yields the parent imidazo[4,5-b]pyridine.
Functionalization: To introduce the "4-amino" equivalent (position 7 in this nomenclature), an N-oxide formation (mCPBA) followed by POCl3 chlorination is required to activate the pyridine ring for subsequent SNAr or coupling reactions.
Part 4: Experimental Validation
To ensure the bioisostere retains potency while improving properties, a rigorous testing cascade is required.
Biochemical Kinase Assay (FRET-based)
Principle: Measure the transfer of phosphate from ATP to a peptide substrate.
Control: Staurosporine (Pan-kinase inhibitor).
Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35. Causality: Brij-35 prevents compound aggregation and non-specific binding.
Incubation: Mix Kinase (0.5 nM), Peptide Substrate (1 µM), and Test Compound (10-point dose response) for 15 mins.
Initiation: Add ATP (at Km concentration). Incubate 60 mins.
Detection: Add EDTA (stop solution) and antibody-fluorophore conjugate. Read fluorescence.
Analysis: Calculate IC50 using a 4-parameter logistic fit. Z-Factor must be > 0.5 for the assay to be valid.
Kinetic Solubility Assay
Prepare 10 mM DMSO stock of the bioisostere.
Spike into PBS (pH 7.4) to a final concentration of 200 µM (2% DMSO).
Shake for 24 hours at room temperature.
Filter (0.45 µm PVDF) to remove precipitate.
Analyze filtrate via HPLC-UV against a standard curve.
Success Metric: >50 µM indicates acceptable solubility for early-stage lead optimization.
References
The 7-azaindole scaffold in kinase inhibitors.
Source: Journal of Medicinal Chemistry.[5]
URL:[Link]
Bioisosterism: A Rational Approach in Drug Design.
Source: Chemical Reviews.
URL:[Link]
Discovery of 4-azaindoles as novel inhibitors of c-Met kinase.
Source: Bioorganic & Medicinal Chemistry Letters.[6]
URL:[Link]
Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors.
Source: ACS Medicinal Chemistry Letters.[5]
URL:[Link]
Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties.
Source: Current Medicinal Chemistry.[7]
URL:[Link]
Technical Guide: Structure-Activity Relationship (SAR) of 5-Methoxy Substituted 7-Azaindoles
Executive Summary This technical guide analyzes the medicinal chemistry of the 5-methoxy-7-azaindole scaffold, a critical sub-class of ATP-competitive kinase inhibitors. While the 7-azaindole core is a privileged structu...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide analyzes the medicinal chemistry of the 5-methoxy-7-azaindole scaffold, a critical sub-class of ATP-competitive kinase inhibitors. While the 7-azaindole core is a privileged structure for mimicking the adenine ring of ATP, the introduction of a methoxy group at the C5 position introduces a complex interplay of physicochemical benefits (enhanced solubility, hydrogen bond acceptance) and metabolic liabilities (rapid O-demethylation). This guide details the mechanistic rationale for this substitution, synthetic pathways, and comparative SAR data to inform lead optimization strategies.
The 7-Azaindole Scaffold: Hinge Binding Mechanics
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is widely regarded as a bioisostere of the purine core found in ATP. Its utility in drug discovery stems from its ability to form a bidentate hydrogen-bonding motif with the kinase hinge region.
N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue (e.g., Glu, Met).
N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen of the hinge residue.
C3 Position: Typically substituted with aromatic or heteroaromatic rings to occupy the hydrophobic specificity pocket (gatekeeper region).
C5 Position: Projects towards the solvent-exposed front or a secondary hydrophobic pocket, depending on the kinase conformation (DFG-in vs. DFG-out).
Diagram: Hinge Binding Mode & SAR Logic
Caption: Schematic representation of the 7-azaindole binding mode and the specific role of the 5-methoxy substitution in modulating physicochemical and biological properties.
The 5-Methoxy Substituent: SAR Analysis
The introduction of a methoxy group at the 5-position is rarely a neutral modification. It serves as a probe for electronic requirements and solubility, often yielding the following trade-offs:
Electronic and Steric Effects
Electronic: The methoxy group is an electron-donating group (EDG) by resonance (+M), increasing the electron density of the pyridine ring. This can strengthen the H-bond acceptor capability of N7 but may also make the ring more susceptible to oxidative metabolism.
Steric: The methoxy group is relatively small but directional. It can induce conformational changes in the binding pocket or interact with specific solvent-front residues (e.g., Arginine or Lysine) via the ether oxygen.
Physicochemical Impact (Solubility vs. Lipophilicity)
A major driver for installing a 5-OMe is the improvement of aqueous solubility compared to lipophilic analogs (e.g., 5-H, 5-Cl, 5-Me).
Solubility: The ether oxygen increases the Total Polar Surface Area (TPSA) and provides a weak H-bond acceptor site for water, often boosting solubility by 2-5 fold compared to 5-chloro analogs.
Lipophilicity (LogP): While less lipophilic than 5-Cl or 5-Br, it is more lipophilic than 5-OH or 5-NH2.
Metabolic Liability: The "Achilles Heel"
The primary drawback of the 5-methoxy group is its susceptibility to Cytochrome P450 (CYP) mediated O-demethylation .
Mechanism: CYP enzymes (typically CYP3A4 or CYP2D6) hydroxylate the methyl group, leading to a hemiacetal intermediate that collapses to release formaldehyde and the 5-hydroxy-7-azaindole.
Consequence: The resulting phenol (5-OH) is rapidly glucuronidated and cleared, leading to short half-lives (t1/2) in vivo.
Case Studies and Comparative Data
Case Study 1: CSF1R Inhibitors (Pexidartinib Precursors)
In the development of Pexidartinib (PLX3397), the 5-position was critical for optimizing potency and properties.
Observation: The 5-methoxy analog showed superior solubility (77 µM) compared to the 5-H parent (14 µM).[1] However, it exhibited slightly reduced potency (IC50 = 62 nM) compared to the optimized 5-chloro derivative (Pexidartinib, IC50 = 13 nM).[1]
Outcome: The 5-Cl was chosen for the drug candidate due to the potency advantage, despite the solubility benefit of the OMe.
Case Study 2: Trypanosoma brucei Inhibitors
Researchers explored 3,5-disubstituted-7-azaindoles for African Trypanosomiasis.
SAR Finding: The 5-methoxy analog was more potent than 5-chloro and 5-methyl analogs in cellular assays.
Clearance: The 5-methoxy compounds suffered from extremely high intrinsic clearance (HLM Clint > 300 µL/min/mg), attributed to rapid oxidative metabolism at the 5-position.
Table 1: Comparative SAR of 5-Substituted 7-Azaindoles
Substituent (R5)
Electronic Effect
Solubility (Aq)
Metabolic Stability
Kinase Potency Trend
-H
Neutral
Low
Moderate
Baseline
-Cl
-I, +M (Weak)
Very Low
High
High (Hydrophobic fill)
-OCH3
+M (Strong)
Moderate/High
Low (O-demethylation)
Moderate (H-bond potential)
-CH3
+I
Low
Moderate/Low (Benzylic ox)
Moderate
-F
-I
Low
High
High (Metabolic block)
Synthetic Protocols
The synthesis of 5-methoxy-7-azaindoles typically proceeds via the functionalization of 5-bromo-7-azaindole. Direct electrophilic substitution at C5 is difficult due to the electron-deficient nature of the pyridine ring; thus, halogen displacement or metal-catalyzed coupling is preferred.
Alternative for difficult substrates or late-stage functionalization.
Catalyst: Pd₂(dba)₃ / tBuXPhos
Reagent: Methanol
Conditions: 80-100°C in Toluene/Dioxane.
Diagram: Synthetic Pathway
Caption: Synthetic routes for the conversion of 5-bromo-7-azaindole to the 5-methoxy derivative via Copper or Palladium catalysis.
References
Discovery of Pexidartinib (PLX3397): Tap, W. D. et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine, 2015.
Trypanosoma Inhibitors SAR: Hulpia, F. et al. "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry, 2021.
Azaindole Scaffold Review: Popowycz, F. et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014.[6]
Metabolic Stability of Heterocycles: Meanwell, N. A. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2021.
Synthesis of 5-Methoxy-7-azaindoles: Song, J.J. et al. "Synthesis of 5-substituted 7-azaindoles via palladium-catalyzed cross-coupling reactions." Journal of Organic Chemistry, 2002.
A Comprehensive Physicochemical Profile of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine for Drug Design
Introduction In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a biologically active "hit" to a viable clinical candidate is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more resonant. The journey from a biologically active "hit" to a viable clinical candidate is paved with the challenges of optimizing its pharmacokinetic and safety profile. Central to this optimization process is a deep and early understanding of a compound's physicochemical properties.[[“]][2][3] This guide provides an in-depth technical framework for characterizing 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine, a derivative of the 7-azaindole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities.[4] The strategic incorporation of the 7-azaindole nucleus is often employed to enhance metabolic stability and permeability.[5]
This document is structured not as a rigid protocol but as a dynamic guide for the discerning researcher. It delves into the causality behind experimental choices, emphasizing self-validating systems to ensure the generation of robust and reliable data. We will explore the critical physicochemical parameters—solubility, lipophilicity, ionization, permeability, metabolic stability, and plasma protein binding—that collectively govern the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this promising scaffold.
Molecular Structure and Predicted Properties
A foundational step in any physicochemical assessment is the compilation of basic molecular information. While experimental data for the titular compound is not extensively available in public databases, we can leverage computational tools and data from analogous structures, such as 5-methoxy-1H-pyrrolo[2,3-b]pyridine, to establish a preliminary profile.[6]
Note: These values are estimations and require experimental validation.
Aqueous Solubility: The Cornerstone of Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability, directly impacting its dissolution in the gastrointestinal tract.[7][8] Poor aqueous solubility can lead to incomplete absorption, high inter-patient variability, and challenges in formulation development.[9] Therefore, a multi-faceted approach to solubility assessment is warranted, distinguishing between kinetic and thermodynamic measurements.
Kinetic vs. Thermodynamic Solubility
Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a DMSO stock solution to an aqueous buffer.[10][11][12] This high-throughput method is invaluable in early discovery for ranking compounds.[11]
Thermodynamic solubility , in contrast, represents the true equilibrium concentration of a compound in a saturated solution.[10][13] It is a more time- and resource-intensive measurement, typically reserved for lead optimization and preclinical development.[9][10]
Compound Preparation: Prepare a 10 mM stock solution of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine in 100% DMSO.
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.
Incubation and Measurement: Incubate the plate with shaking for 2 hours at room temperature.[11]
Turbidity Reading: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
Data Analysis: The kinetic solubility is defined as the concentration at which the turbidity signal significantly exceeds the background.
Technical Guide: Scalable Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Executive Summary & Strategic Analysis This application note details a robust, scalable synthesis pathway for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-5-methoxy-7-azaindole). This scaffold is a p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
This application note details a robust, scalable synthesis pathway for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-5-methoxy-7-azaindole). This scaffold is a privileged structure in medicinal chemistry, particularly in the development of ATP-competitive kinase inhibitors (e.g., JAK, FGFR, and PDE4B inhibitors) where the 7-azaindole core mimics the purine ring of adenine.
Synthetic Strategy: The "Functionalization First" Approach
While de novo ring construction (e.g., Bartoli or Sonogashira cyclization) is possible, this guide prioritizes a functionalization strategy starting from the commercially available 5-bromo-7-azaindole . This route is selected for its operational simplicity, high atom economy, and the avoidance of unstable di-amino pyridine precursors.
The pathway consists of three critical phases:
C5-Methoxylation: Copper-catalyzed Ullmann-type coupling to install the methoxy group.
C4-Activation (Reissert-Henze Sequence): N-oxidation followed by regioselective chlorination to generate the electrophilic 4-chloro intermediate.
C4-Amination: Nucleophilic aromatic substitution (SNAr) to install the primary amine.
Retrosynthetic Analysis & Workflow
The following diagram illustrates the disconnection strategy and the forward synthetic flow.
Figure 1: Step-wise synthesis pathway from 5-bromo-7-azaindole to the target amine.
Detailed Experimental Protocols
Phase 1: Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine
Objective: Conversion of the 5-bromo precursor to the 5-methoxy derivative via copper-catalyzed etherification.
Charge: In a dried reaction vessel equipped with a reflux condenser, dissolve 5-bromo-7-azaindole (1.0 eq) in anhydrous DMF (0.5 M concentration).
Catalyst Addition: Add CuI (0.1 eq) and NaOMe (5.0 eq, 25% wt in MeOH or solid).
Note: A large excess of methoxide is required to drive the equilibrium and act as a base.
Reaction: Heat the mixture to 120°C under an inert atmosphere (N2 or Ar) for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 197/199) and appearance of the methoxy product (M+H 149).
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).[1][2]
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Yield Expectation: 70–85%.
Checkpoint:1H NMR should show a singlet ~3.85 ppm (OCH3).
Phase 2: The Reissert-Henze Sequence (C4-Chlorination)
Objective: Activation of the C4 position. Direct halogenation of 7-azaindoles is difficult; the N-oxide rearrangement is the industry standard for high regioselectivity.
Step 2A: N-Oxidation
Dissolution: Dissolve 5-methoxy-7-azaindole (1.0 eq) in DME (Dimethoxyethane) or EtOAc.
Oxidation: Cool to 0°C. Add m-CPBA (1.2 eq) portion-wise.
Stirring: Allow to warm to room temperature and stir for 4 hours. Product often precipitates as the N-oxide.
Isolation: Filter the solid or concentrate and triturate with ether to remove m-chlorobenzoic acid byproducts.
Setup: Suspend the N-oxide (1.0 eq) in anhydrous POCl3 (Phosphorus Oxychloride) (5–10 vol).
Safety: POCl3 is corrosive and reacts violently with water. Use a scrubber.
Reaction: Heat to 80–90°C for 4–6 hours.
Mechanism:[3][4][5][6] The N-oxide oxygen attacks P, creating a good leaving group. Chloride attacks C4 (para to N), restoring aromaticity and eliminating the oxygen.
Quench (Critical): Cool the mixture. Slowly pour onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the methoxy group.
Neutralization: Adjust pH to ~8–9 with saturated Na2CO3 or NH4OH.
Extraction: Extract with CH2Cl2. Dry and concentrate.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Strategic C-4 Amination of 5-Methoxy-7-Azaindole Scaffolds
Abstract
The C-4 amination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (5-methoxy-7-azaindole) presents a distinct synthetic challenge compared to its unsubstituted congeners.[1] The presence of the electron-donating methoxy group at the C-5 position creates a "push-pull" electronic conflict that deactivates the C-4 position toward nucleophilic aromatic substitution (
) while simultaneously introducing significant steric bulk ortho to the reaction site.[1] This guide outlines the two primary validated pathways for this transformation: Transition-Metal Catalyzed Cross-Coupling (Buchwald-Hartwig) and Microwave-Assisted .[1] It prioritizes the use of the 4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine intermediate, as direct C-H amination of this specific scaffold is mechanistically unfavorable and low-yielding.[1]
Part 1: Mechanistic Considerations & Retrosynthesis
To successfully aminate C-4, one must first overcome the inherent inactivity of the 7-azaindole core.[1]
Electronic Deactivation: The 5-methoxy group (
effect) increases electron density within the pyridine ring, raising the activation energy for the Meisenheimer complex formation required in traditional .[1]
Steric Hindrance: The C-5 methoxy group exerts steric pressure on the C-4 site, hindering the approach of bulky nucleophiles and Pd-ligand complexes.[1]
Strategic Pathway: The most robust route involves activating the C-4 position via an N-oxide rearrangement to install a leaving group (Cl), followed by amination.[1]
Reaction Pathway Diagram
Figure 1: Strategic workflow for converting the 5-methoxy-7-azaindole core to the 4-amino derivative.
Part 2: Validated Reagent Systems
The choice of reagents depends heavily on the steric profile of the amine nucleophile.[1]
Best for: Hindered amines, anilines, and when mild conditions are required to preserve sensitive functional groups.[1]
Component
Recommended Reagent
Mechanistic Rationale
Catalyst Source
Pd₂(dba)₃ or Pd(OAc)₂
Provides the active Pd(0) species.[1] Pd₂(dba)₃ is generally preferred for its stability.[1]
Ligand
BrettPhos or RuPhos
BrettPhos is critical here.[1] Its bulk ensures reductive elimination occurs despite the steric hindrance of the 5-OMe group. RuPhos is superior for secondary amines.[1]
Base
NaOtBu or K₃PO₄
NaOtBu is standard for rapid activation; K₃PO₄ (anhydrous) is used if the substrate contains base-sensitive esters.[1]
Solvent
t-Amyl Alcohol or 1,4-Dioxane
t-Amyl alcohol promotes higher turnover numbers (TON) in difficult couplings compared to toluene.[1]
Method B: Microwave-Assisted
Best for: Small, nucleophilic primary amines (e.g., methylamine, ethylamine) and when metal contamination must be avoided.[1]
Component
Recommended Reagent
Mechanistic Rationale
Solvent
NMP (N-Methyl-2-pyrrolidone)
High boiling point and polarity stabilize the polar transition state (Meisenheimer complex).[1]
Base
DIPEA (Hunig's Base)
Scavenges HCl generated during substitution; sterically hindered to prevent quaternization.[1]
Additive
KF (Potassium Fluoride)
Optional.[1][2] Can assist in leaving group departure or increasing solubility in NMP.[1]
Energy Source
Microwave Irradiation
Essential.[1] Thermal heating often leads to decomposition before conversion due to the deactivated ring.[1]
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of the "Gateway" Electrophile
Preparation of 4-chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine
N-Oxidation: Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in EtOAc. Add m-CPBA (1.2 eq) portion-wise at 0°C. Warm to RT and stir for 4 hours. Filter the precipitate (N-oxide) and wash with cold ether.
Chlorination: Suspend the N-oxide (1.0 eq) in dry DMF (5 vol). Add POCl₃ (3.0 eq) dropwise at 0°C (Exothermic!). Heat the mixture to 80°C for 2 hours.
Workup: Pour onto ice-water. Neutralize with sat. NaHCO₃ to pH 8. Extract with EtOAc (3x). The organic layer will contain the 4-chloro product.[3]
Note: The 5-OMe group may direct some chlorination to C-6; purification via column chromatography (Hex/EtOAc) is mandatory to isolate the pure 4-Cl isomer.[1]
Irradiation: Seal and irradiate at 160°C for 60 minutes (High Absorption setting).
Workup: Dilute with water (10 mL). If the product precipitates, filter it.[1] If not, extract with EtOAc.
Caution: NMP is difficult to remove.[1] Wash organic layer 5x with brine to remove NMP.
Part 4: Troubleshooting & Optimization Guide
Use the following decision tree to troubleshoot low yields.
Figure 2: Troubleshooting logic for Pd-catalyzed amination of sterically crowded azaindoles.
References
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines.
Source: National Institutes of Health (PMC).[1]
Context: Establishes the 4-chloro intermediate as the standard electrophile for Buchwald-Hartwig amination in 7-azaindole series.
URL:[Link][1]
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines.
Source: ACS Omega.[1]
Context: Provides comparative data on
conditions for similar chlorinated heterocycles, highlighting the need for acid catalysis or high polarity in metal-free routes.
URL:[Link]
Recent advances in the global ring functionalization of 7-azaindoles.
Source: Royal Society of Chemistry (RSC).[1]
Context: Comprehensive review of metal-catalyzed functionalization, confirming the inactivity of C-4 toward direct C-H activation and the necessity of the halogenated precursor.[1]
URL:[Link]
Full functionalization of the 7-azaindole scaffold by selective metalation.
Source: Angewandte Chemie (via PubMed).[1]
Context: Discusses the regioselectivity of metalation, confirming that C-4 is difficult to access directly without directing groups or pre-functionalization.
URL:[Link]
Application Note: Handling and Storage Protocols for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Introduction & Chemical Context 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-5-methoxy-7-azaindole ; CAS: 1190321-67-5) is a high-value heterocyclic scaffold used primarily in the synthesis of ATP-co...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Chemical Context
5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine (also known as 4-amino-5-methoxy-7-azaindole ; CAS: 1190321-67-5) is a high-value heterocyclic scaffold used primarily in the synthesis of ATP-competitive kinase inhibitors.
The 7-azaindole core is a "privileged structure" in medicinal chemistry, acting as a bioisostere for the purine ring of adenine. The C4-amino and C5-methoxy substitutions provide critical hydrogen-bonding vectors and electronic modulation, making this compound essential for fragment-based drug discovery (FBDD) targeting enzymes like BRAF, JAK, and FGFR.
However, the electron-rich nature of the 4-amino-7-azaindole system renders it susceptible to oxidative degradation and photolysis. Improper handling can lead to the formation of N-oxides or polymerization products, compromising downstream biological assays. This guide defines the rigorous protocols required to maintain the integrity of this compound.
Physicochemical Profile
Property
Detail
Systematic Name
5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Common Name
4-Amino-5-methoxy-7-azaindole
CAS Number
1190321-67-5
Molecular Formula
C₈H₉N₃O
Molecular Weight
163.18 g/mol
Appearance
Off-white to pale yellow solid
Solubility
DMSO (>50 mM), DMF; Low solubility in water
pKa (Calculated)
~5.8 (Pyridine Nitrogen), ~13.5 (Pyrrole NH)
Safety & Hazard Assessment (GHS)
While specific toxicological data for this derivative is limited, it should be handled as a potent bioactive agent similar to other aminopyridines.
Nitrile gloves (double-gloving recommended for solution handling).
Safety goggles (ANSI Z87.1).
Lab coat with cuffed sleeves.
Engineering Control: All weighing and open-vessel handling must occur inside a certified chemical fume hood.
Storage Protocols
The stability of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine is compromised by three factors: Moisture, Oxygen, and Light .
Long-Term Storage (Powder)
Temperature: -20°C (Standard) or -80°C (Optimal for >1 year).
Atmosphere: Store under inert gas (Argon or Nitrogen). The amine group is prone to slow oxidation in air.
Container: Amber glass vials with Teflon-lined caps. Parafilm sealing is insufficient; use electrical tape or shrink bands for long-term sealing.
Desiccation: Store vials inside a secondary container (e.g., a sealed jar) containing active silica gel or Drierite.
Working Solution Storage
Once reconstituted, the stability clock accelerates.
Solvent: DMSO (Dimethyl Sulfoxide) is the preferred solvent.
Temperature: -20°C or -80°C.
Freeze-Thaw:Avoid repeated freeze-thaw cycles. This causes microscopic precipitation and concentration gradients.
Protocol: Aliquot immediately after reconstitution into single-use volumes.
Reconstitution & Handling Workflow
This protocol ensures maximum solubility and prevents compound crashing (precipitation) during biological assays.
Step 1: Solvent Selection
The compound is hydrophobic. Do not attempt to dissolve directly in aqueous buffers (PBS/TBS), as this will result in suspension rather than solution.
Solvent
Solubility Rating
Application Note
DMSO
Excellent (Recommended)
Use anhydrous (≥99.9%) DMSO to prevent hydrolysis.
DMF
Good
Alternative if DMSO interferes with specific assays.
Ethanol
Moderate
May require gentle warming; less stable for long-term storage.
Water
Poor
Insoluble. Requires co-solvent or cyclodextrin carriers.
Step 2: Dissolution Protocol
Equilibrate: Allow the vial to warm to room temperature before opening. This prevents atmospheric water condensation on the cold hygroscopic solid.
Weigh: Weigh the required amount in a fume hood.
Add Solvent: Add anhydrous DMSO to achieve a stock concentration of 10 mM to 50 mM .
Vortex: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.
Inspect: The solution should be clear. A yellow tint is normal; a dark brown color indicates oxidation.
Step 3: Aliquoting & Storage
Use the following decision tree to manage your stock solutions effectively.
Figure 1: Workflow for maximizing the shelf-life of amino-azaindole stock solutions.
Quality Control & Troubleshooting
Researchers should validate the integrity of the compound if stored for >6 months.
QC Method: HPLC-UV
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).
Mobile Phase:
A: Water + 0.1% Formic Acid
B: Acetonitrile + 0.1% Formic Acid
Gradient: 5% B to 95% B over 10 minutes.
Detection: 254 nm and 280 nm.
Acceptance Criteria: Purity ≥ 95%.
Note: An impurity peak eluting earlier than the main peak often indicates N-oxidation (a common degradation pathway for azaindoles).
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Solution turns dark brown
Oxidation of the amine/indole core.
Discard. Ensure future stocks are stored under Argon.
Precipitation upon thawing
DMSO freezing artifacts or saturation.
Warm to 37°C and vortex. If solid persists, filter (0.2 µm) and re-quantify concentration.
Loss of biological potency
Hydrolysis or surface adsorption.
Use glass or low-binding plasticware. Avoid polystyrene for low-concentration (<1 µM) dilutions.
References
ChemicalBook. (2025).[1] 4-Amino-5-methoxy-7-azaindole Properties and Safety. Retrieved from
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10307871, 5-methoxy-1H-pyrrolo[2,3-b]pyridine (Parent Scaffold). Retrieved from
PharmaBlock. (2025). Azaindoles in Medicinal Chemistry: Handling and Stability. Retrieved from
Namiki Shoji Co., Ltd. (2019). Building Blocks Catalog: 7-Azaindole Derivatives. Retrieved from
AChemBlock. (2026).[3] Product Data: 4-Amino-7-azaindole.[4][3][5][6] Retrieved from
Application Note: Solvent Selection & Dissolution Protocols for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Abstract & Scope The compound 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine (a 4-amino-5-methoxy-7-azaindole derivative) represents a privileged scaffold in kinase inhibitor discovery, particularly for JAK, TRK, and MAPK pa...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
The compound 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine (a 4-amino-5-methoxy-7-azaindole derivative) represents a privileged scaffold in kinase inhibitor discovery, particularly for JAK, TRK, and MAPK pathways. While the 7-azaindole core offers bioisosteric advantages over indoles—such as improved aqueous solubility and metabolic stability—the introduction of the 4-amino and 5-methoxy substituents creates a complex physicochemical profile.
This guide addresses the "solubility paradox" often encountered with this scaffold: while the core is polar, the planar aromatic stacking forces (π-π interactions) and the specific hydrogen-bonding network can lead to poor dissolution kinetics in neutral aqueous media. This protocol provides evidence-based solvent selection criteria for stock preparation , biological assays , and chemical synthesis , ensuring data integrity and reproducibility.
Physicochemical Profile & Solubility Logic
To select the correct solvent, one must understand the molecular interactions governing the solid-state lattice energy of the target compound.
pKa Implications: The 4-amino group acts as an electron donor (resonance effect) to the pyridine ring. Unlike the parent 7-azaindole (pKa ~4.6), the 4-amino derivative exhibits increased basicity at the N7 position (predicted pKa ~6.5–7.5), making it highly responsive to pH modulation.
Solubility Matrix
Solvent Class
Representative Solvents
Solubility Rating
Mechanism of Action
Polar Aprotic
DMSO, DMF, DMA
Excellent (>50 mg/mL)
Disrupts intermolecular H-bonds; ideal for stock solutions.
Polar Protic
Methanol, Ethanol
Good (10–30 mg/mL)
Solvates polar substituents; useful for synthesis/crystallization.
Acidic Aqueous
0.1 M HCl, 5% Acetic Acid
High (>20 mg/mL)
Protonation of N7 creates a soluble cation (salt formation).
Neutral Aqueous
PBS (pH 7.4), Water
Poor (<1 mg/mL)
High lattice energy dominates; requires co-solvents.
Non-Polar
Hexane, Toluene
Negligible
Incompatible with the polar amine/azaindole core.
Protocol A: Preparation of High-Concentration Stock Solutions
Vials: Amber glass (to prevent photodegradation of the electron-rich amine).
Step-by-Step Procedure
Weighing: Accurately weigh the target mass (e.g., 10 mg) into an amber vial.
Note: Avoid using plastic microcentrifuge tubes for long-term storage as azaindoles can adsorb to polypropylene over time.
Solvent Addition: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .
Calculation: For 10 mg (MW ≈ 179.18 g/mol ):
Dissolution: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.
Critical Check: The solution must be visually clear. Any turbidity indicates incomplete dissolution or impurities.
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
Protocol B: Aqueous Dilution for Biological Assays
Application: IC50 determination, Cell-based assays.
Challenge: Preventing "Crash-out" (precipitation) upon dilution into aqueous buffer.
The "Intermediate Dilution" Method
Directly adding high-concentration DMSO stock to media often causes local precipitation. Use this stepwise approach:
Prepare 1000x Stock: Start with your 50 mM DMSO stock.
Intermediate Step (10x): Dilute the stock 1:10 into a transitional solvent (e.g., pure Ethanol or 50% DMSO/Water) before adding to the final media.
Why? This reduces the kinetic shock of mixing hydrophobic clusters with bulk water.
Final Dilution (1x): Add the intermediate solution to the assay media (e.g., RPMI + 10% FBS) while vortexing the media.
Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid cellular toxicity.
Visualizing the Decision Process
Figure 1: Decision tree for solvent selection based on experimental intent. Green paths indicate optimal protocols.
Protocol C: Formulation for In Vivo Studies (Animal Models)
Application: Pharmacokinetic (PK) or Efficacy studies in mice/rats.
Requirement: High concentration (>5 mg/mL) in a tolerated vehicle.
DMSO is often too toxic for high-volume dosing. Use a Co-solvent/Surfactant System .
Recommended Vehicle: 5% DMSO / 40% PEG400 / 55% Water
Dissolve: Dissolve the compound in 5% of the total volume using DMSO (or DMA).
Solubilize: Add 40% of the total volume using PEG400 (Polyethylene Glycol 400). Vortex until clear.
Dilute: Slowly add 55% Water (or Saline) dropwise with continuous stirring.
Troubleshooting: If precipitation occurs upon water addition, acidify the water component slightly (pH 4–5) using dilute HCl or Citric Acid buffer. The basicity of the 4-amino-7-azaindole core allows it to stay soluble as a salt in slightly acidic vehicles.
Troubleshooting & Stability Notes
Oxidation Risk
The 4-amino group and the electron-rich pyrrole ring are susceptible to oxidative degradation, turning the solution yellow/brown over time.
Prevention: Always use degassed solvents or store under an inert atmosphere (Nitrogen/Argon) if keeping solutions for >1 week. Add 0.1% Ascorbic Acid if compatible with the assay.
Salt Formation
If the free base is persistently insoluble in your specific media, generate the Hydrochloride (HCl) or Mesylate salt in situ.
Method: Dissolve 1 equivalent of compound in MeOH. Add 1.05 equivalents of Methanesulfonic acid. Evaporate solvent.[3] The resulting salt will have significantly higher aqueous solubility.
References
7-Azaindole Scaffold Properties
Title: Azaindoles in Medicinal Chemistry.[2][3][4][5]
Source: PharmaBlock White Paper.
Solubility of Azaindole Derivatives
Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.[6]
Application Notes & Protocols: Integrating 5-Methoxy-7-Azaindole into Fragment-Based Drug Discovery
Abstract Fragment-Based Drug Discovery (FBDD) has cemented its role as a cornerstone of modern hit-finding strategies, offering an efficient path to novel chemical matter. The success of any FBDD campaign hinges on the q...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a cornerstone of modern hit-finding strategies, offering an efficient path to novel chemical matter. The success of any FBDD campaign hinges on the quality and diversity of its fragment library. Privileged scaffolds, which demonstrate the ability to bind to multiple biological targets, are of exceptional value. The azaindole core is one such scaffold, acting as a bioisostere for indole and purine systems and featuring prominently in approved therapeutics.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the integration of a specific, high-value fragment, 5-methoxy-7-azaindole, into an FBDD workflow. We will explore the rationale behind its use, its physicochemical properties, and a multi-stage biophysical screening cascade for its effective deployment against therapeutic targets, particularly protein kinases.
The Rationale: Why 5-Methoxy-7-Azaindole?
The 7-azaindole scaffold is a validated hinge-binding motif, most notably demonstrated by the BRAF inhibitor Vemurafenib, which was discovered using FBDD.[1][4] The scaffold's defining feature is its ability to mimic the purine core of ATP, forming two critical hydrogen bonds with the kinase hinge region, a feat that underpins the potency of many kinase inhibitors.[3][4]
The strategic addition of a methoxy group at the 5-position offers several advantages for a fragment library:
Modulation of Physicochemical Properties: The methoxy group can subtly alter the fragment's solubility, lipophilicity (LogP), and metabolic stability, potentially improving its drug-like properties from the very outset of a discovery campaign.[1][5]
Additional Interaction Vector: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, offering an additional point of interaction with the target protein that is not present in the parent scaffold.
Vector for Chemical Elaboration: During hit-to-lead optimization, the methoxy group serves as a potential exit vector for "fragment growing," allowing medicinal chemists to explore the surrounding chemical space and engage with nearby sub-pockets.[6][7]
Physicochemical Profile
A comprehensive understanding of a fragment's properties is crucial for assay design and data interpretation.
Low molecular weight maximizes chemical space exploration.
cLogP
~1.5 - 2.0
Balanced lipophilicity aids solubility and binding.
Hydrogen Bond Donors
1 (Pyrrole N-H)
Key interaction group, especially for kinase hinges.
Hydrogen Bond Acceptors
2 (Pyridine N, Methoxy O)
The pyridine nitrogen is a primary hinge-binder; the methoxy adds a potential secondary interaction.
Aqueous Solubility
Moderate
Sufficient solubility is critical for biophysical assays to avoid aggregation-based artifacts.
The FBDD Workflow: A Strategic Overview
A successful FBDD campaign is a multi-stage process that progressively filters a fragment library to identify high-quality hits suitable for chemical optimization. The integration of 5-methoxy-7-azaindole requires a robust and sensitive biophysical cascade.[9][10]
Caption: The integrated FBDD workflow for hit discovery and optimization.
Protocol I: Primary Screening via Surface Plasmon Resonance (SPR)
Causality: SPR is an ideal primary screening technique for FBDD due to its high sensitivity for detecting low-affinity interactions, low protein consumption, and its label-free, real-time nature.[11][12][13] It directly measures binding events, reducing the false positives often associated with high-concentration biochemical assays.[13]
Methodology:
Protein Immobilization:
Covalently immobilize the target protein onto a CM5 sensor chip via amine coupling to achieve a target density of 8,000-12,000 Response Units (RU). This level is crucial for detecting the binding of low molecular weight fragments.[14]
Use a reference flow cell, either left blank or with an immobilized irrelevant protein, to enable subtraction of bulk refractive index changes and non-specific binding.[15]
Fragment Preparation:
Prepare a stock solution of 5-methoxy-7-azaindole (and other fragments) in 100% DMSO.
Create working solutions by diluting the stock into the running buffer (e.g., HBS-EP+). Crucially, ensure the final DMSO concentration is precisely matched between the fragment solutions and the running buffer (typically 1-2%) to avoid false positives arising from DMSO mismatch. [11]
Screening Execution:
Perform single-concentration injections of each fragment (e.g., at 50 µM or 150 µM) over the target and reference flow cells.
Use a sufficient association and dissociation time (e.g., 60 seconds each) to observe binding and release kinetics.
Include buffer-only injections periodically for double referencing.
Data Analysis & Hit Triage:
Process the raw sensorgrams by subtracting the reference channel data and buffer-only injections.
Identify initial hits as fragments that produce a binding response significantly above the noise level.
Prioritize hits using Ligand Efficiency (LE) , a key metric in FBDD that normalizes binding affinity for the size of the molecule. It is calculated as: LE = (ΔG / N), where ΔG = -RT * ln(Kd) and N is the number of non-hydrogen atoms. Fragments with LE ≥ 0.3 are generally considered promising.
Hypothetical SPR Screening Data:
Fragment ID
Molecular Weight (Da)
Binding Response (RU)
Estimated KD (µM)
Ligand Efficiency (LE)
Hit?
Frag-001
145
8
>500
<0.25
No
5-MeO-7-Azaindole
160
25
150
0.32
Yes
Frag-003
210
30
120
0.28
Borderline
Frag-004
180
15
300
0.29
No
Protocol II: Hit Validation by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) is a powerful secondary screening method that provides unambiguous confirmation of a direct interaction between the fragment and the target protein.[16][17] It is highly robust for detecting the weak, transient binding characteristic of fragments.[18]
Methodology (Ligand-Observed: Saturation Transfer Difference):
Sample Preparation: Prepare a sample containing the target protein (typically 10-20 µM) and the fragment hit (e.g., 5-methoxy-7-azaindole at 200 µM) in a suitable deuterated buffer.
Acquisition: Acquire two spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton spectrum. In the "off-resonance" spectrum, irradiate a frequency where no protein signals exist.
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.
Interpretation: If the fragment binds, saturation will be transferred from the protein to the bound fragment. This results in signals appearing in the difference spectrum, confirming the binding event. The relative intensity of the signals can provide information on which part of the fragment is in closest proximity to the protein.
Caption: Workflow for confirming fragment binding using STD-NMR.
Protocol III: Structural Characterization by X-ray Crystallography
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the hit validation phase.[19] It provides the atomic-level detail of the binding mode, which is essential for guiding the subsequent structure-based design and hit-to-lead optimization efforts.[20][21]
Methodology:
Crystal Preparation: Grow high-quality crystals of the target protein under conditions previously established.
Fragment Soaking: Prepare a solution of 5-methoxy-7-azaindole in a cryo-protectant solution at a concentration well above its measured KD (e.g., 1-10 mM) to ensure high occupancy. Transfer the protein crystal into this solution and allow it to soak for a defined period (minutes to hours).
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.
Structure Solution and Analysis: Process the diffraction data and solve the structure using molecular replacement. Carefully analyze the resulting electron density maps to unambiguously determine the binding pose, orientation, and specific interactions of 5-methoxy-7-azaindole within the binding site.
Causality: A validated fragment hit is not a drug. The hit-to-lead (H2L) process aims to systematically improve the fragment's low affinity into lead-like potency while maintaining or improving its physicochemical properties.[22] The high-resolution crystal structure is the roadmap for this process.
Strategies from a 5-Methoxy-7-Azaindole Hit:
Caption: Key strategies for hit-to-lead optimization.
Fragment Growing: If the crystal structure reveals an unoccupied pocket adjacent to the 5-methoxy group, synthetic chemistry can be used to extend the molecule from this position to engage in new, affinity-enhancing interactions.[7]
Fragment Merging: If a separate screening campaign identified another fragment binding in an overlapping or adjacent site, a new molecule can be designed that incorporates the key features of both hits into a single, more potent compound.[7]
Fragment Linking: If a second fragment binds to a distinct, nearby pocket, the two can be joined by a chemical linker of appropriate length and geometry to achieve a significant boost in affinity and selectivity.[7]
Conclusion
5-Methoxy-7-azaindole is a high-value scaffold for inclusion in any FBDD library, particularly for campaigns targeting protein kinases. Its privileged 7-azaindole core provides a validated anchor into the hinge region, while the 5-methoxy substituent offers modulated physicochemical properties and a valuable vector for synthetic elaboration. By employing a rigorous biophysical screening cascade—beginning with a sensitive primary screen like SPR, followed by definitive validation with NMR, and culminating in structural elucidation by X-ray crystallography—researchers can confidently identify and prosecute hits derived from this fragment. This structured, data-driven approach maximizes the probability of transforming a low-affinity fragment into a high-potency lead compound, accelerating the drug discovery pipeline.
References
Renaud, J., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Retrieved from [Link]
Sledz, P., & Caflisch, A. (2018). Practical aspects of NMR-based fragment screening. Methods in Enzymology, 565, 365-389. Retrieved from [Link]
Renaud, J., et al. (2010). Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Retrieved from [Link]
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Retrieved from [Link]
Bentham Science Publishers. (n.d.). NMR Screening Methods in Fragment-Based Drug Discovery. Bentham Science. Retrieved from [Link]
Bio-Rad Laboratories. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. YouTube. Retrieved from [Link]
SciSpace. (2010). Fragment screening by surface plasmon resonance. SciSpace. Retrieved from [Link]
Ciulli, A., & Williams, G. (2010). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Molecular Biology, 575, 147-167. Retrieved from [Link]
European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. European Pharmaceutical Review. Retrieved from [Link]
Kumar, A., et al. (2021). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 29, 115863. Retrieved from [Link]
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1169. Retrieved from [Link]
Isvoran, A., et al. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 8, 793933. Retrieved from [Link]
Wang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7762-7781. Retrieved from [Link]
Kumar, A., et al. (2021). Azaindole therapeutic agents. Bioorganic & Medicinal Chemistry, 29, 115863. Retrieved from [Link]
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. Retrieved from [Link]
Scala, M. C., et al. (2023). Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry, 23(22), 2116-2130. Retrieved from [Link]
Georganics. (n.d.). 5-Methoxy-7-azaindole. Georganics. Retrieved from [Link]
Liu, K., et al. (2018). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 9(12), 1229-1234. Retrieved from [Link]
ResearchGate. (n.d.). X-ray crystal structures of azaindoles binding to kinases. ResearchGate. Retrieved from [Link]
Sharma, P., et al. (2018). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Reviews in Medicinal Chemistry, 18(17), 1488-1502. Retrieved from [Link]
Scala, M. C., et al. (2023). Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Current Topics in Medicinal Chemistry. Retrieved from [Link]
de Kloe, G. E., et al. (2015). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 112(43), 13269-13274. Retrieved from [Link]
PubChem. (n.d.). 5-Methoxyindole. National Center for Biotechnology Information. Retrieved from [Link]
Smith, C. R., et al. (2023). The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. RSC Medicinal Chemistry, 14(3), 478-491. Retrieved from [Link]
Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1169. Retrieved from [Link]
European Patent Office. (2010). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EPO. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]
Chrencik, J. E., et al. (2012). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 7(8), 1548-1563. Retrieved from [Link]
Al-Wahaibi, L. H., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(2), 481. Retrieved from [Link]
Bioscience Horizons. (2019). Biophysical screening in fragment-based drug design: a brief overview. UCL Press. Retrieved from [Link]
Hilaris Publisher. (2014). Establishment of biophysical methods for fragment screening. Hilaris Publisher. Retrieved from [Link]
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
YouTube. (2022). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. YouTube. Retrieved from [Link]
Keedy, D. A., et al. (2023). Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. eLife, 12, e84312. Retrieved from [Link]
Drug Target Review. (2016). Hit-to-lead in drug discovery. Drug Target Review. Retrieved from [Link]
ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. Retrieved from [Link]
Simpson, C. D., et al. (2015). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry, 15(6), 506-521. Retrieved from [Link]
Gill, A. L., et al. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 414-426. Retrieved from [Link]
Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. Retrieved from [Link]
Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. Patsnap. Retrieved from [Link]
Application Notes & Protocols: Crystallization Methods for 4-Amino-5-Methoxy-7-Azaindole Complexes
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Crystalline 4-Amino-5-Methoxy-7-Azaindole Complexes in Drug Discovery 4-Amino-5-methoxy-7-azaindole is a heterocyclic comp...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystalline 4-Amino-5-Methoxy-7-Azaindole Complexes in Drug Discovery
4-Amino-5-methoxy-7-azaindole is a heterocyclic compound that serves as a crucial scaffold in the development of kinase inhibitors and other therapeutic agents.[1] The 7-azaindole core, a bioisostere of indole, offers unique hydrogen bonding capabilities and physicochemical properties that can be fine-tuned to optimize drug-like characteristics such as solubility and metabolic stability.[1][2] Obtaining high-quality single crystals of 4-amino-5-methoxy-7-azaindole in complex with its target proteins is paramount for structure-based drug design (SBDD).[3] X-ray crystallography of these complexes provides high-resolution three-dimensional structures, elucidating the precise binding interactions between the inhibitor and the active site of the target protein. This structural information is invaluable for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.
However, the crystallization of small molecules and their protein complexes can be a significant bottleneck in the drug discovery pipeline. The process is often empirical and influenced by a multitude of factors including solvent systems, temperature, concentration, and the intrinsic properties of the molecule itself. These application notes provide a comprehensive guide to established and effective crystallization methods for 4-amino-5-methoxy-7-azaindole and its complexes, offering detailed protocols and troubleshooting strategies to aid researchers in obtaining high-quality crystals suitable for X-ray diffraction analysis.
Part 1: Foundational Principles of Crystallization
Crystallization is a process of forming a solid, ordered molecular lattice from a solution.[4] The fundamental principle involves creating a supersaturated solution, a state where the concentration of the solute exceeds its equilibrium solubility, thereby driving the formation of a solid phase. The two key stages of crystallization are nucleation, the initial formation of a stable crystalline entity, and crystal growth, the subsequent addition of molecules to the existing nucleus.[5] Controlling the rate of supersaturation is critical; rapid supersaturation often leads to the formation of many small, poorly ordered crystals or an amorphous precipitate, while slow, controlled supersaturation favors the growth of a few large, well-ordered single crystals.[5][6]
Several factors can influence the crystallization process:
Solubility: The choice of solvent is paramount. An ideal solvent will dissolve the compound moderately at room temperature and show a significant increase in solubility with increasing temperature.[7][8] For co-crystallization, the solubility of both the small molecule and the protein in the chosen buffer system is a critical consideration.
Purity: The purity of the 4-amino-5-methoxy-7-azaindole and its complexing partner is crucial. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality.[9]
Temperature: Temperature affects solubility and the kinetics of nucleation and growth. Slow cooling of a saturated solution is a common method to induce crystallization.[5][10]
Concentration: The concentration of the solute directly impacts the degree of supersaturation.
pH and Ionic Strength: For protein-ligand complexes, the pH and ionic strength of the buffer can significantly affect protein stability and solubility, and thus the propensity to crystallize.[9]
Part 2: Crystallization Protocols for 4-Amino-5-Methoxy-7-Azaindole and its Complexes
This section details several widely used crystallization techniques, providing step-by-step protocols adaptable for 4-amino-5-methoxy-7-azaindole and its complexes.
Method 1: Slow Evaporation
This is often the simplest and most successful method for obtaining crystals of small organic molecules.[7] It relies on gradually increasing the concentration of the solute by allowing the solvent to evaporate slowly.
Protocol:
Solvent Selection: Begin by determining the solubility of the 4-amino-5-methoxy-7-azaindole compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, tetrahydrofuran).[8] A suitable solvent is one in which the compound is moderately soluble.
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature.[5][10] Ensure the solution is free of any particulate matter by filtration if necessary.
Crystallization Setup: Transfer the solution to a clean, small container such as a vial or test tube.[7] The container should not be too large for the volume of the solution.
Controlled Evaporation: Cover the container in a way that allows for slow solvent evaporation. This can be achieved by covering the opening with parafilm and piercing a few small holes, or by using a cotton plug.[5][7]
Incubation: Place the setup in a vibration-free environment and allow it to stand undisturbed.[10] Crystal growth can take anywhere from a few days to several weeks.[8]
Workflow for Slow Evaporation:
Caption: Workflow for the Slow Evaporation Crystallization Method.
Method 2: Vapor Diffusion
Vapor diffusion is a powerful technique, particularly for co-crystallization of protein-ligand complexes and when only small amounts of material are available.[11] This method involves the slow diffusion of a precipitant vapor into a drop containing the sample, leading to a gradual increase in the concentration of the sample and inducing crystallization. The two common setups are hanging drop and sitting drop.
Protocol (Sitting Drop Vapor Diffusion for Co-crystallization):
Prepare the Reservoir Solution: The reservoir solution contains a precipitant (e.g., polyethylene glycols, salts like ammonium sulfate) at a higher concentration than in the crystallization drop.[12]
Prepare the Crystallization Drop:
Mix a small volume (e.g., 1-2 µL) of the purified protein solution (at a suitable concentration, typically 5-25 mg/mL) with the 4-amino-5-methoxy-7-azaindole ligand.[9] The ligand should be in a slight molar excess.
Mix this protein-ligand solution with an equal volume of the reservoir solution on a micro-bridge in a crystallization plate well.[13]
Seal the Well: Seal the well containing the reservoir and the drop with clear tape or a cover slide.
Equilibration: Water vapor will slowly diffuse from the drop (lower precipitant concentration) to the reservoir (higher precipitant concentration).[12] This process gradually increases the concentration of the protein, ligand, and precipitant in the drop, leading to supersaturation and crystal formation.
Incubation and Monitoring: Incubate the plate at a constant temperature and monitor for crystal growth over time.
Logical Flow for Vapor Diffusion:
Caption: Principle of Vapor Diffusion Crystallization.
Method 3: Slow Cooling
This technique is suitable for compounds that exhibit a significant increase in solubility at higher temperatures.
Protocol:
Solvent Selection: Identify a solvent in which the 4-amino-5-methoxy-7-azaindole is sparingly soluble at room temperature but readily soluble at an elevated temperature.[5]
Prepare a Saturated Solution: Prepare a saturated solution of the compound in the chosen solvent at or near its boiling point.[5]
Slow Cooling: Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in a Dewar of hot water or by simply turning off the heat source and allowing it to cool in place.[5]
Further Cooling (Optional): Once at room temperature, the flask can be transferred to a refrigerator or freezer to further decrease the solubility and maximize the yield of crystals.
Isolation: Collect the crystals by filtration.
Method 4: Solvent Diffusion (Layering)
This method is useful when a compound is soluble in one solvent but insoluble in another, and the two solvents are miscible.
Protocol:
Prepare the Compound Solution: Dissolve the 4-amino-5-methoxy-7-azaindole in a small amount of a "good" solvent (S1) in which it is highly soluble.
Layering: Carefully layer a "poor" solvent (S2), in which the compound is insoluble, on top of the compound solution.[8] This should be done slowly to avoid mixing. The less dense solvent should be layered on top of the denser one.
Diffusion and Crystallization: Seal the container and leave it undisturbed. Over time, the two solvents will slowly diffuse into one another, creating a zone of intermediate polarity where the compound's solubility is reduced, leading to crystallization at the interface.[8][14]
Part 3: Data Presentation and Troubleshooting
Table 1: Common Solvents and Their Properties for Crystallization
Solvent
Boiling Point (°C)
Polarity Index
Notes
Water
100.0
10.2
Good for polar compounds; consider for co-crystallization buffers.
Highly volatile, which can lead to rapid crystallization.[11]
n-Hexane
69.0
0.1
A non-polar solvent, often used as an anti-solvent.[15]
Troubleshooting Common Crystallization Problems
Problem
Possible Cause(s)
Suggested Solution(s)
No Crystals Form
- Solution is not supersaturated (too much solvent). - Compound is too soluble in the chosen solvent.
- Allow more solvent to evaporate. - If possible, reduce the volume of the solvent by gentle heating or under a stream of inert gas, then allow it to cool again.[6] - Try a different solvent or solvent system. - Induce nucleation by scratching the inside of the flask with a glass rod or adding a seed crystal.[16]
Oiling Out
- The melting point of the compound is below the temperature of crystallization. - The solution is too concentrated or cooled too quickly. - High levels of impurities.
- Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.[6][16] - Consider further purification of the compound.
Formation of a Powder or Very Small Crystals
- Nucleation is too rapid. - The rate of supersaturation is too high.
- Use a more dilute solution. - Slow down the rate of cooling or evaporation. - Use a solvent system that provides a slower approach to supersaturation.
- Rapid crystal growth. - Disturbance during crystallization.
- Slow down the crystallization process (see above). - Ensure the crystallization setup is in a location free from vibrations.[10]
References
Slow Evaporation Method. (n.d.). Retrieved from [Link]
Crystallisation Techniques. (2006, January 8). Retrieved from [Link]
IMSERC. (n.d.). crystallography-crystallization-guide.pdf. Retrieved from [Link]
Growing Crystals. (n.d.). MIT Department of Chemistry. Retrieved from [Link]
Jones, W., & Motherwell, W. D. S. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1866. [Link]
Guide for crystallization. (n.d.). Retrieved from [Link]
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
Troubleshooting. (2022, April 7). In Chemistry LibreTexts. Retrieved from [Link]
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.). Retrieved from [Link]
How can I obtain good crystals of heterocyclic organic compounds?. (2023, June 6). ResearchGate. Retrieved from [Link]
Rupp, B. (2010). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 6), 689–695. [Link]
Betz, M., et al. (2015). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 6), 1373–1384. [Link]
Chadha, R., et al. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. Molecules, 26(16), 4786. [Link]
Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs. Retrieved from [Link]
Soaking strategy. (a) The steps for 'dry' co-crystallization and in... (n.d.). ResearchGate. Retrieved from [Link]
Patrick, D. A., et al. (2015). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Medicinal Chemistry Letters, 6(10), 1073–1077. [Link]
Whittington, D. A., et al. (2012). Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor. BMC Structural Biology, 12, 22. [Link]
SOP: CRYSTALLIZATION. (n.d.). UCT Science. Retrieved from [Link]
Sample Preparation for Crystallization. (n.d.). Hampton Research. Retrieved from [Link]
The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules, 23(11), 2897. [Link]
Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4... (n.d.). PMC. Retrieved from [Link]
Characterization and Crystallization of Chiral Aromatic Amino Acids. (n.d.). Memorial University Research Repository. Retrieved from [Link]
Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (n.d.). ResearchGate. Retrieved from [Link]
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. (n.d.). PMC. Retrieved from [Link]
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge:
Researchers often underestimate the lattice energy of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine. While DMSO is a potent dipolar aprotic solvent, this compound features a planar 7-azaindole core decorated with both hydrogen bond donors (C4-amine, N1-pyrrole) and acceptors (N7-pyridine, C5-methoxy).
The Science of Insolubility:
In the solid state, these functional groups facilitate extensive intermolecular hydrogen bonding and
- stacking. To dissolve this compound, the solvation energy of DMSO must overcome this high crystal lattice energy. Simple vortexing is frequently insufficient because it provides kinetic agitation but lacks the energy density to disrupt these stable intermolecular networks.
The "Gold Standard" Dissolution Protocol
Objective: reliably prepare a 10–50 mM stock solution without degradation.
Step-by-Step Workflow
Solvent Quality Check (Critical):
Rule: Use anhydrous DMSO (≥99.9%).
Why: DMSO is highly hygroscopic.[1] Even 1-2% water content can exponentially decrease the solubility of hydrophobic heterocycles like 7-azaindoles by increasing the polarity of the solvent matrix beyond the compound's lipophilic tolerance.
Weighing & Vessel Selection:
Weigh the solid into a glass vial.
Avoid: Polystyrene (PS) or Polycarbonate (PC) tubes, which can leach plasticizers in pure DMSO or cloud the solution, leading to false positives for precipitation.
Solvent Addition & Vortexing:
Add the calculated volume of DMSO to the center of the vial.
Vortex at maximum speed for 60 seconds.
Checkpoint: If the solution is clear, stop. If particles persist (common), proceed to Step 4.
Acoustic Cavitation (Sonication):
Place the sealed vial in an ultrasonic water bath at ambient temperature.
Duration: 5–10 minutes.
Mechanism:[2] Ultrasonic waves create microscopic cavitation bubbles. The collapse of these bubbles generates localized high-energy shockwaves that physically shatter crystal lattices, allowing DMSO molecules to intercalate.
Thermal Assistance (Optional but Recommended):
If sonication fails, warm the bath to 40°C .
Limit: Do not exceed 60°C to prevent oxidation of the exocyclic amine.
Workflow Visualization
Caption: Decision tree for solubilizing rigid 7-azaindole derivatives, prioritizing mechanical lattice disruption before thermal energy.
Troubleshooting & FAQs
Q1: The compound dissolved in DMSO, but precipitated immediately when I added it to my cell culture media. Why?
Diagnosis: This is the "Crash-Out" effect.[1]
Mechanism: Your compound is hydrophobic (lipophilic). When you dilute the DMSO stock (organic) into media (aqueous), the solvent environment suddenly becomes highly polar. The compound molecules aggregate to minimize water contact, reforming the solid state.
Solution:
Stepwise Dilution: Do not add 100% DMSO stock directly to media. Perform an intermediate dilution in a vehicle containing a surfactant or co-solvent (e.g., PEG400 or Tween 80) if the assay permits.
Dynamic Addition: Add the DMSO stock dropwise to the vortexing media, rather than adding media to the DMSO. This prevents local regions of high supersaturation.
Limit DMSO: Ensure final DMSO concentration is <0.5% (v/v), as higher concentrations can induce cytotoxicity and paradoxically encourage precipitation by altering buffer properties.
Q2: My DMSO stock froze in the fridge (-20°C). Upon thawing, I see crystals.
Diagnosis: Nucleation during freeze-thaw.
Mechanism: DMSO freezes at 19°C. As it freezes, it forms a crystal lattice that excludes the solute (your compound), forcing the compound into high-concentration pockets where it re-crystallizes.
Solution:
Re-solubilization: You must repeat the sonication/warming step (Step 4/5 above) every time you thaw the stock. Do not assume it will redissolve upon simple thawing.
Aliquot: Store in single-use aliquots to avoid repeated freeze-thaw cycles, which promotes irreversible crystal growth.
Q3: Can I use acid to help dissolve it?
Diagnosis: pH-dependent solubility.[3]
Analysis: The N7 nitrogen of the 7-azaindole core is weakly basic (pKa ~4.6).
Solution:
In Pure DMSO: Acid is usually unnecessary and not recommended for long-term storage due to potential chemical instability.
In Aqueous Buffers: Yes. If you are struggling with aqueous solubility after dilution, ensuring the buffer pH is slightly acidic (pH < 5) will protonate the N7 position, generating a cationic species with significantly higher water solubility. Note: Verify this pH is compatible with your biological target.
Physicochemical Data & Solubility Matrix
Table 1: Estimated Solubility Limits
Note: Values are empirical estimates for 7-azaindole derivatives.
Solvent System
Condition
Est. Max Solubility
Notes
Anhydrous DMSO
25°C, Sonication
~50–100 mM
Recommended Stock.
Anhydrous DMSO
4°C (Storage)
<10 mM
Will crystallize; require re-warming.
Water / PBS
pH 7.4
<0.1 mM
Poor solubility. Requires organic co-solvent.
Ethanol
25°C
~10–20 mM
Lower solubility than DMSO.
Table 2: Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Cloudy suspension
Incomplete lattice disruption
Sonicate for 10 mins; ensure temp > 20°C.
Gel-like formation
Hydrogen bond networking
Add 5-10% water (if not storing) or warm to 40°C.
Yellow discoloration
Oxidation of amine
Check DMSO age; use fresh bottle.[4] Store under N2.
Mechanistic Visualization: Solvation Dynamics
The following diagram illustrates why sonication is often required to transition the compound from a solid lattice to a solvated state.
Caption: Energy barrier traversal: Acoustic cavitation disrupts the
- stacking of the 7-azaindole core, allowing DMSO dipoles to stabilize the polar amine/methoxy groups.
References
National Institutes of Health (NIH) - PubChem. 5-methoxy-1H-pyrrolo[2,3-b]pyridine - Physical Properties. (Accessed 2026).[5]
[Link]
Li, P., et al. Solubility and Dissolution Behavior Analysis of 7-Azaindole in Pure and Binary Mixture Solvents. Journal of Chemical & Engineering Data. (2020).
[Link]
Ziath. Samples in DMSO: What an end user needs to know - Hygroscopicity and Freeze-Thaw Cycles. (Accessed 2026).[5]
[Link]
optimizing reaction yields for 5-methoxy-7-azaindol-4-amine synthesis
Technical Support Center: 7-Azaindole Synthesis Optimization Current Status: Operational | Topic: 5-Methoxy-7-azaindol-4-amine Introduction: The Electronic Paradox of the 5-Methoxy-4-Amino System Welcome to the technical...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 7-Azaindole Synthesis Optimization
Current Status: Operational | Topic: 5-Methoxy-7-azaindol-4-amine
Introduction: The Electronic Paradox of the 5-Methoxy-4-Amino System
Welcome to the technical support hub for 7-azaindole functionalization. You are likely here because standard protocols for 4-amino-indoles are failing on your 5-methoxy substrate.
The Core Problem: Synthesizing 5-methoxy-7-azaindol-4-amine presents a specific electronic conflict. The 7-azaindole core is electron-deficient (pyridine-like), typically inviting nucleophilic attack at C4. However, the 5-methoxy group is a strong electron-donating group (EDG) by resonance. This pushes electron density into the C4 position, significantly deactivating it toward Nucleophilic Aromatic Substitution (SNAr).
If your reaction is stalling or yielding black tar, you are likely fighting these electronics. This guide prioritizes Palladium-catalyzed cross-coupling over SNAr to bypass this electronic barrier.
Module 1: The Precursor Bottleneck (4-Chloro Intermediate)
Before amination, you must secure the 4-chloro-5-methoxy-7-azaindole intermediate. The most robust route utilizes N-oxide rearrangement.
Workflow Visualization
Figure 1: The critical N-oxide rearrangement pathway. Note that the 5-methoxy substituent can influence regioselectivity.
Troubleshooting the Chlorination Step
Symptom
Probable Cause
Corrective Action
Incomplete N-Oxidation
mCPBA quality degradation.
Titrate mCPBA or use fresh reagent. Ensure starting material is fully dissolved in EtOAc or DCM before adding oxidant.
Explosive Exotherm
Uncontrolled POCl3 addition.
Safety Critical: Add POCl3 dropwise at 0°C. Do not heat until addition is complete.
High C6-Chloro Isomer
Solvent polarity/Temperature.
The "Reissert-Henze" mechanism is sensitive. Switch solvent to acetonitrile to favor the C4 isomer over C6.
Module 2: The Amination Challenge (The "Make-or-Break" Step)
This is where most syntheses fail. The 5-methoxy group deactivates the C4-chloride.
Decision Matrix: SNAr vs. Buchwald-Hartwig
Figure 2: Selection logic for amination conditions. Due to 5-OMe deactivation, Pd-catalysis is preferred.
Why this works: Palladium oxidative addition inserts into the C-Cl bond regardless of the electronic deactivation caused by the 5-methoxy group.
Reagents:
Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2
Ligand:BrettPhos or RuPhos (Pre-catalyst versions are superior for air stability). Note: Xantphos is often used for 7-azaindoles but BrettPhos handles the electron-rich 5-OMe steric environment better.
Catalyst Addition: Add Pre-catalyst (e.g., BrettPhos Pd G3) last.
Reaction: Seal and heat to 100°C for 4–12 hours.
Monitoring: Check LCMS for conversion. If mono-dechlorination (hydrodehalogenation) is observed, lower temperature to 80°C and increase amine equivalents.
Protocol B: High-Pressure SNAr (Legacy Method)
Use only for ammonia or methylamine.
Vessel: Stainless steel autoclave or high-pressure glass reactor (Parr).
Mixture: Substrate in NMP (N-methyl-2-pyrrolidone) or iPrOH.
Reagent: 30% Aqueous NH3 (excess, 10-20 equiv).
Conditions: Heat to 160°C - 180°C for 24 hours.
Warning: Expect significant black tar formation. Yields rarely exceed 40-50%.
Module 3: Purification & Isolation
The 5-methoxy-4-amino product is an electron-rich aminopyridine system. It will be sticky and potentially acid-sensitive.
Common Issue: Product trapped in aqueous phase.
Cause: The 4-amino group increases basicity. In acidic workups, it protonates and stays in water.
Fix: Adjust aqueous layer to pH 10-11 using saturated Na2CO3 before extraction. Use CHCl3/iPrOH (3:1) as the extraction solvent to pull the polar heterocycle out of the water.
Common Issue: Metal Scavenging.
If using Method B (Pd), residual palladium will chelate to the N7/N1 nitrogens.
Fix: Treat the organic phase with SiliaMetS® Thiol or wash with aqueous N-acetylcysteine solution.
FAQ: Rapid Fire Troubleshooting
Q: Can I protect the N1 position to improve yields?A: Yes. Using a SEM (2-(Trimethylsilyl)ethoxymethyl) or Tos (Tosyl) group on N1 can prevent catalyst poisoning and improve solubility. However, the Buchwald conditions listed above (using LiHMDS) often work on unprotected azaindoles because the base deprotonates N1 first, protecting it electrostatically.
Q: I am seeing a mass of M+16 in my LCMS during the chlorination step.A: You have unreacted N-oxide. The chlorination with POCl3 was incomplete. Do not proceed to amination; the N-oxide will not react and will complicate purification. Resubmit the crude to POCl3 conditions.
Q: Why BrettPhos? Can I use BINAP?A: BINAP is often too sterically crowded for ortho-substituted pyridines (the 5-OMe is ortho to the reaction site). BrettPhos or RuPhos are specifically designed for difficult C-N couplings with steric or electronic hindrance [1].
References
Buchwald-Hartwig Amination of Heterocycles
Title: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[2][3]
Technical Support Center: Purification of 4-Amino-5-methoxy-7-azaindole Intermediates
Welcome to the technical support center for the purification of 4-amino-5-methoxy-7-azaindole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 4-amino-5-methoxy-7-azaindole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. The unique electronic properties and structural motifs of 4-amino-5-methoxy-7-azaindole present specific hurdles that require a nuanced and informed approach to achieve high purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address practical issues in the laboratory. The methodologies and explanations provided are grounded in established chemical principles and field-proven experience to ensure both scientific integrity and practical success.
I. Understanding the Molecule: Structural Features and Purification Implications
The 4-amino-5-methoxy-7-azaindole scaffold is a privileged structure in medicinal chemistry, often serving as a key building block in the development of kinase inhibitors and other therapeutic agents.[1][2][3] Its purification is often complicated by a combination of factors inherent to its structure:
Basic Amino Group: The primary amine at the 4-position imparts basicity, making the molecule susceptible to strong interactions with acidic stationary phases like silica gel. This can lead to peak tailing, poor resolution, and even irreversible adsorption during column chromatography.[4]
Electron-Rich Aromatic System: The fused pyrrolopyridine ring system is electron-rich, which can lead to sensitivity towards oxidative degradation.
Hydrogen Bonding Capabilities: The amino group and the pyrrole nitrogen are capable of acting as hydrogen bond donors, while the pyridine nitrogen and methoxy oxygen can act as acceptors.[5] This can lead to self-aggregation or strong interactions with polar solvents and stationary phases.
Potential for Isomeric Impurities: Synthetic routes to 4-amino-5-methoxy-7-azaindole can sometimes generate regioisomers or other closely related impurities that are difficult to separate due to similar polarities and chromatographic behavior.[6]
II. Frequently Asked Questions (FAQs)
Q1: My column chromatography purification of 4-amino-5-methoxy-7-azaindole is resulting in significant tailing and low recovery. What is the likely cause and how can I fix it?
A1: The most common cause of tailing and low recovery for this class of compounds is the strong interaction between the basic amino group and the acidic silanol groups on the surface of standard silica gel.[4] This acid-base interaction leads to non-ideal chromatographic behavior.
Solutions:
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common and effective choice. The TEA will compete with your compound for the acidic sites on the silica, leading to sharper peaks and improved recovery.[4] Alternatively, a solution of ammonia in methanol can be used as part of the mobile phase, particularly for highly polar compounds.[7]
Use of Alternative Stationary Phases: Consider using an amine-functionalized silica gel.[4] This specialized stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds. Another option is to use neutral or basic alumina as the stationary phase.
Q2: I am observing the formation of colored impurities upon concentrating my purified fractions. What could be happening?
A2: The formation of colored byproducts, often appearing as a darkening of the solution or the isolated solid, is frequently indicative of oxidative degradation. The electron-rich azaindole ring system can be susceptible to oxidation, which can be accelerated by exposure to air, light, and residual acidic or basic conditions.
Mitigation Strategies:
Inert Atmosphere: Concentrate your fractions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
Avoid Excessive Heat: Use a rotary evaporator with a water bath set to a moderate temperature (typically not exceeding 40-50 °C) to avoid thermal decomposition.
Prompt Handling: Do not leave purified fractions in solution for extended periods. Isolate the solid product as soon as possible after chromatography.
Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer).
Q3: What are some common side products or impurities to expect from the synthesis of 4-amino-5-methoxy-7-azaindole?
A3: The nature of impurities is highly dependent on the specific synthetic route employed. However, some common classes of impurities include:
Unreacted Starting Materials: Incomplete reactions will lead to the presence of starting materials in the crude product.
Regioisomers: Depending on the synthetic strategy, isomers with the amino or methoxy group at different positions on the azaindole core may be formed.[6]
Byproducts from Side Reactions: Side reactions such as over-alkylation, dimerization, or reactions with solvents can introduce impurities. For instance, in syntheses involving nitropyridine precursors, incomplete reduction can leave nitro-containing impurities.[8]
Residual Catalysts and Reagents: Palladium catalysts from cross-coupling reactions or other reagents used in the synthesis can contaminate the final product if not properly removed during workup.
III. Troubleshooting Guides
This section provides systematic approaches to resolving common purification challenges.
Guide 1: Poor Separation in Column Chromatography
Symptom
Potential Cause(s)
Troubleshooting Steps
Co-elution of Product and Impurity
- Similar polarity of the compounds.- Inappropriate solvent system.
1. Optimize the Mobile Phase: Perform a thorough thin-layer chromatography (TLC) analysis using a range of solvent systems with varying polarities. Test different solvent combinations (e.g., ethyl acetate/hexanes, dichloromethane/methanol, chloroform/acetonitrile).[9]2. Gradient Elution: If isocratic elution is not providing sufficient separation, switch to a shallow gradient elution. This can help to resolve closely eluting compounds.3. Alternative Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. Options include alumina (neutral or basic), C18 (reversed-phase), or amine-functionalized silica.[4]4. Preparative HPLC: For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[7]
Product Streaking or Tailing on TLC and Column
- Strong interaction with the stationary phase (acid-base).- Sample overload.
1. Add a Basic Modifier: As mentioned in the FAQs, add triethylamine or another amine base to your eluent.[4]2. Reduce Sample Load: Overloading the column is a common cause of poor separation. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.3. Check Sample Solubility: Ensure your crude material is fully dissolved in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column.[10]
No Compound Eluting from the Column
- Irreversible adsorption to the stationary phase.- Compound is not soluble in the mobile phase.
1. Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. A common "flush" solvent is 10-20% methanol in dichloromethane.2. Use a Modified Stationary Phase: For subsequent purification attempts, switch to a less acidic stationary phase like alumina or amine-functionalized silica.[4]3. Re-evaluate Solubility: Confirm that your compound is soluble in the chosen eluent system.
Guide 2: Challenges with Recrystallization
Symptom
Potential Cause(s)
Troubleshooting Steps
Oiling Out Instead of Crystallization
- Solution is too supersaturated.- Inappropriate solvent choice.- Presence of impurities inhibiting crystallization.
1. Use a Co-solvent System: Try a mixture of solvents. Dissolve the compound in a good solvent at an elevated temperature, then slowly add a poor solvent (in which the compound is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent to clarify the solution and allow it to cool slowly.2. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The small glass particles can act as nucleation sites.3. Seed the Solution: Add a few small crystals of the pure compound to induce crystallization.4. Further Purification: If significant impurities are present, an initial chromatographic purification may be necessary before attempting recrystallization.
Poor Recovery of Crystals
- Compound has significant solubility in the cold solvent.- Insufficient cooling.
1. Optimize the Solvent System: A good recrystallization solvent should have a steep solubility curve – high solubility at high temperatures and low solubility at low temperatures.2. Cool for a Longer Period: Allow the flask to cool to room temperature slowly, then place it in an ice bath or a refrigerator for an extended period to maximize crystal formation.[10]3. Reduce the Amount of Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.
No Crystal Formation
- Solution is not sufficiently concentrated.- Incorrect solvent.
1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of your compound.2. Screen for a Different Solvent: Test the solubility of your compound in a variety of solvents to find a suitable one for recrystallization.
IV. Experimental Protocols
Protocol 1: Column Chromatography with a Basic Modifier
This protocol provides a general procedure for the purification of 4-amino-5-methoxy-7-azaindole intermediates using silica gel chromatography with triethylamine as a basic modifier.
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
Spot the solution on a TLC plate.
Develop the TLC plate in various solvent systems (e.g., starting with 30% ethyl acetate in hexanes).
Add 0.5% TEA to the chosen solvent system and run another TLC to observe the effect on the spot shape and separation.
The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities.
Column Packing:
Prepare a slurry of silica gel in the chosen mobile phase (containing 0.5% TEA).
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
Ensure the silica bed is uniform and free of air bubbles.[10]
Sample Loading:
Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.
Elution and Fraction Collection:
Begin eluting the column with the chosen mobile phase.
Collect fractions in test tubes or flasks.
Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired product from impurities.
Fraction Pooling and Concentration:
Combine the fractions that contain the pure product as determined by TLC.
Remove the solvent and TEA under reduced pressure using a rotary evaporator.
V. Visualizations
Workflow for Purification Troubleshooting
Caption: A decision-making workflow for troubleshooting the purification of 4-amino-5-methoxy-7-azaindole intermediates.
Caption: A diagram illustrating the key intermolecular interactions that influence the chromatographic purification of 4-amino-5-methoxy-7-azaindole.
VI. References
BenchChem. (n.d.). Technical Support Center: Refining the Purification of 7-Azaoxindole Derivatives. Retrieved from
Borysov, A., et al. (2021). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Retrieved from
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from
Humphrey, G. R., et al. (2002). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry, 67(26), 9493–9498. Retrieved from
Hill, Z. B., et al. (2017). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 12(10), 2587–2592. Retrieved from
Gueye, N., et al. (2008). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. The Journal of Physical Chemistry B, 112(23), 7079–7088. Retrieved from
BenchChem. (n.d.). Troubleshooting Guide for the Synthesis of Heterocyclic Compounds. Retrieved from
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from
Guillarme, S., & Gribble, G. W. (2005). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Synthesis, 2(3), 345–369. Retrieved from
da Silva, A. F., et al. (2016). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling/Heck reaction. Organic & Biomolecular Chemistry, 14(25), 5997–6007. Retrieved from
Langer, P., et al. (2008). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. European Journal of Organic Chemistry, 2008(12), 2095–2101. Retrieved from
Gross, G. A., et al. (1991). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. Carcinogenesis, 12(9), 1577–1583. Retrieved from
Petrovic, A. G., et al. (2013). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 49(58), 6516–6518. Retrieved from
MH Chem. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. Retrieved from
Comoy, C., et al. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(22), 4683–4695. Retrieved from
PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. Retrieved from
Estévez, V., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(3), 643. Retrieved from
El-Sayed, N. N. E. (2018). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (Doctoral dissertation, University of Rostock). Retrieved from
Kumar, A., et al. (2020). Azaindole Therapeutic Agents. Journal of Medicinal Chemistry, 63(21), 12391–12413. Retrieved from
Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-(ethynyl)pyridines with Amines. Organic Letters, 24(10), 1936–1941. Retrieved from
Jaleel, M., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 3(11), 834–843. Retrieved from
Echemi. (n.d.). 4-AMINO-5-AZAINDOLE 60290-23-5. Retrieved from
Google Patents. (n.d.). CN102746295A - Preparation method for 4-substituted-7-azaindole. Retrieved from
Estévez, V., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(3), 643. Retrieved from
Pinto, D. J., et al. (2006). Potent 4-amino-5-azaindole factor VIIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(17), 4567–4570. Retrieved from
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3685–3690. Retrieved from
Chen, J. (2011). Characterization and Crystallization of Chiral Aromatic Amino Acids. (Master's thesis, Memorial University of Newfoundland). Retrieved from
Chem-Impex. (n.d.). 5-Methoxy-7-azaindole. Retrieved from
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Methoxy and 5-Methoxy Substituted 7-Aza-isoindolin-1-ones. Retrieved from
da Silva, A. F., et al. (2016). Synthesis of Substituted 4‑, 5‑, 6‑, and 7‑Azaindoles from Aminopyridines via a Cascade C−N Cross-Coupling/Heck Reaction. Organic & Biomolecular Chemistry, 14(25), 5997–6007. Retrieved from
troubleshooting cyclization steps in pyrrolo[2,3-b]pyridine synthesis
Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved dru...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] However, the construction of this fused heterocyclic system, particularly the critical cyclization step, can be challenging.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. The content is structured to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust understanding for future syntheses.
Troubleshooting Guide: Common Cyclization Issues
This section addresses specific, common problems encountered during the cyclization step of pyrrolo[2,3-b]pyridine synthesis, with a focus on modern palladium-catalyzed methods.
Problem 1: Low to No Yield of the Desired Pyrrolo[2,3-b]pyridine
You've run your palladium-catalyzed intramolecular cyclization (e.g., from a 2-amino-3-alkynylpyridine or a 2-amino-3-halopyridine with a coupling partner) and see little to no desired product by LCMS or TLC analysis.
Potential Causes & Step-by-Step Solutions:
Inactive Catalyst: The Pd(0) catalytic species is the active form for many cross-coupling and cyclization reactions. If you are starting with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing in situ effectively.
Solution B - Ensure Proper Precatalyst Activation: If using a Pd(II) source with phosphine ligands, the ligand itself can sometimes act as the reductant.[5] Ensure your ligand is high purity. Some protocols benefit from the addition of a mild reductant, though this can be complex.
Solution C - Check for Catalyst Poisoning: Sulfur-containing compounds, unremoved protecting groups, or certain functional groups on your substrate can poison the palladium catalyst. Purify your starting materials meticulously.
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium center, modulating its reactivity, and facilitating key steps like oxidative addition and reductive elimination.
Solution A - Screen Ligand Types: For C-N bond formation (Buchwald-Hartwig type cyclizations), bulky, electron-rich biaryl phosphine ligands like RuPhos, SPhos, or XPhos are often effective.[4][6] For reactions involving alkynes (Sonogashira type cyclizations), traditional phosphines like PPh₃ or bidentate ligands like dppf may be suitable.[7][8]
Solution B - Adjust Ligand:Metal Ratio: A standard ratio is often 2:1 or 4:1 for monodentate ligands to palladium. However, this can be optimized. Too little ligand can lead to catalyst decomposition (palladium black), while too much can sometimes inhibit the reaction.
Incorrect Base or Solvent: The base's strength and solubility, along with the solvent's polarity and boiling point, are critical parameters.
Solution A - Base Optimization: For C-N cyclizations, strong, non-nucleophilic bases like Cs₂CO₃ or K₂CO₃ are common choices.[3] For alkyne cyclizations, a strong base like t-BuOK might be necessary to facilitate the final ring closure after an initial coupling step.[9][10] The choice of base can be counterion-dependent.[2]
Solution B - Solvent Screening: Anhydrous, degassed solvents are mandatory. Aprotic polar solvents like Dioxane, Toluene, or DMF are typically used.[9] The reaction temperature is dictated by the solvent's boiling point; if a reaction is sluggish, switching to a higher-boiling solvent (e.g., Toluene to Dioxane) might be beneficial, provided the substrates are stable.
Presence of Oxygen or Water: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Water can interfere with bases and certain intermediates.
Solution: Rigorous Inert Technique: Follow a strict protocol for ensuring anaerobic and anhydrous conditions.
Protocol: Setting Up an Inert Atmosphere Reaction
Glassware: Dry your reaction flask, condenser, and magnetic stir bar in an oven ( >100 °C) for several hours and allow to cool in a desiccator.
Reagent Preparation: Add your solid reagents (substrate, base, catalyst, ligand) to the cooled flask.
Purge Cycle: Seal the flask with a septum and insert a needle connected to a vacuum/inert gas (Nitrogen or Argon) manifold. Gently evacuate the flask until the solids "dance," then backfill with inert gas. Repeat this "evacuate-backfill" cycle 3-5 times.
Solvent Addition: Use a cannula or a dry syringe to transfer anhydrous, degassed solvent into the reaction flask under a positive pressure of inert gas. Solvents should be purified using a solvent system or stored over molecular sieves.
Reaction: Heat the reaction to the desired temperature under a positive pressure of inert gas (a balloon or manifold line is sufficient).
Problem 2: Incomplete Cyclization - Starting Material Consumed but Intermediate is Observed
This issue is common in tandem or domino reactions, such as a Sonogashira coupling followed by an intramolecular hydroamination/cyclization. You see the coupled intermediate (e.g., 2-amino-3-alkynylpyridine) but not the final pyrrolo[2,3-b]pyridine.
Potential Causes & Step-by-Step Solutions:
Insufficiently Basic Conditions for Cyclization: The initial coupling may proceed under milder conditions than the subsequent cyclization. The cyclization step, often a nucleophilic attack of the amino group onto the alkyne, frequently requires a stronger base to deprotonate the amine or activate the alkyne.[5]
Solution: Switch to a stronger base for the one-pot procedure, such as t-BuOK, or consider a two-step approach where the intermediate is isolated and then subjected to stronger basic conditions.[9][10] The addition of additives like 18-crown-6 has been shown to facilitate cyclization with potassium tert-butoxide by sequestering the potassium ion.[10]
Thermal Energy Barrier: The cyclization step may have a higher activation energy than the initial coupling.
Solution: Increase the reaction temperature after the initial coupling is complete (as monitored by TLC or LCMS). Switching to a higher-boiling solvent like xylene or DMF might be necessary.[9]
Steric Hindrance: Bulky substituents near the reacting centers (the amino group and the alkyne/other reactive partner) can significantly slow down the intramolecular cyclization step.
Solution: This is a substrate-dependent issue. Prolonged reaction times or higher temperatures may be required. In some cases, a different catalyst/ligand system with a smaller steric profile could help, though this requires significant re-optimization.
Problem 3: Formation of Dehalogenated Byproduct
In a reaction starting from a halo-aminopyridine, you observe significant amounts of the corresponding aminopyridine where the halogen has been replaced by a hydrogen atom.
Potential Causes & Step-by-Step Solutions:
Proto-dehalogenation: This can occur if a source of protons is available to intercept a key intermediate in the catalytic cycle.
Cause A - Water: Trace amounts of water in the reaction can be a proton source. Ensure all reagents and solvents are scrupulously dried.
Cause B - Amine Substrate: The N-H bond of a primary or secondary amine coupling partner can sometimes be the source.
Solution: Use a stronger, non-coordinating base. Sometimes, using a hindered base like LiHMDS can be effective in suppressing this side reaction.[3]
Hydrodehalogenation via β-Hydride Elimination: If your coupling partner has a β-hydrogen, this pathway can compete with the desired reaction.
Solution: This is inherent to the substrate. Modifying the catalyst and ligand to favor reductive elimination over β-hydride elimination is key. Often, more electron-rich and bulky ligands can promote the desired bond formation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my cyclization?
A1: The choice is highly dependent on the specific bond you are forming.
For C-N Bond Formation (e.g., Buchwald-Hartwig amination/cyclization): The key is to facilitate the reductive elimination step. This is typically achieved with bulky, electron-rich phosphine ligands. Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are state-of-the-art.[6] Using a pre-formed catalyst complex (precatalyst) that readily generates the active Pd(0) species can also improve reliability.[6]
For C-C Bond Formation (e.g., Sonogashira, Heck, Suzuki):
Sonogashira: Often involves a Pd(0) catalyst (like Pd(PPh₃)₄) and a copper(I) co-catalyst (like CuI).[7][11][12] The phosphine ligand stabilizes the palladium, while copper facilitates the formation of a copper acetylide intermediate.[5][12]
Heck/Suzuki: The ligand choice is vast. For Heck reactions, phosphines or N-heterocyclic carbenes (NHCs) are common.[9] For Suzuki couplings, ligands like SPhos or dppf are often used to promote both oxidative addition and reductive elimination.[4]
A general troubleshooting workflow for catalyst selection is visualized below.
Caption: Decision tree for initial catalyst/ligand selection.
Q2: My starting material has multiple halogens. How can I achieve selective cyclization?
A2: Chemoselectivity in cross-coupling reactions is generally governed by the bond dissociation energy of the carbon-halogen bond: C-I < C-OTf < C-Br << C-Cl.
You can exploit this reactivity difference. For example, to react selectively at an iodine in the presence of a chlorine, you can use milder conditions (lower temperature, less reactive catalyst system) that are sufficient to activate the C-I bond but leave the C-Cl bond untouched. A Suzuki-Miyaura coupling at an iodo position can often be performed selectively before a subsequent Buchwald-Hartwig amination at a chloro position by carefully choosing the catalyst and conditions for each step.[13]
Q3: What is the role of the copper co-catalyst in Sonogashira-type cyclizations, and can I run the reaction without it?
A3: In the classic Sonogashira reaction, the copper(I) co-catalyst is believed to form a copper acetylide intermediate.[12] This species then undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the palladium cycle. This copper-mediated pathway allows the reaction to proceed under much milder conditions (often room temperature) than early copper-free methods.[14]
However, copper-free Sonogashira couplings are possible and sometimes desirable to avoid issues with copper, such as promoting alkyne homocoupling (Glaser coupling). These reactions typically require a different set of conditions, often involving a palladium catalyst, an amine base, and sometimes other additives, but may require higher temperatures.
Caption: Simplified catalytic cycles in Sonogashira coupling.
Data Summary Table
The choice of base is critical and depends on the specific reaction type. The following table provides a general guide.
Reaction Type
Common Bases
pKa (Conjugate Acid)
Key Considerations
Sonogashira Coupling
Et₃N, DIPEA
~11
Acts as base and often as solvent; mild.
Intramolecular C-N Cyclization
K₂CO₃, Cs₂CO₃
~10.3, ~10.2
Insoluble inorganic bases; Cs₂CO₃ is more soluble and often more effective.[3]
Alkyne Cyclization (Post-Coupling)
t-BuOK, NaH, LiHMDS
~17
Strong, non-nucleophilic bases required for deprotonation of less acidic N-H or C-H bonds.[10]
Fischer Indole Synthesis
N/A (Acid Catalyzed)
N/A
Requires Brønsted (e.g., H₂SO₄, TFA) or Lewis acids (e.g., ZnCl₂).[8][9]
References
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules. [Link]
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2010). Chemical Reviews. [Link]
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2014). Beilstein Journal of Organic Chemistry. [Link]
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. (2007). Synthesis. [Link]
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. [Link]
Visible Light–Promoted Radical Cascade Bicyclization to Access Partially Saturated Pyrrolo[2,3‐b]Pyridines. (2023). Chemistry – An Asian Journal. [Link]
Sonogashira Coupling. (2015). Synthetic Methods in Drug Discovery. [Link]
Synthesis of Fluorinated Pyrrolo[2,3‐b]pyridine and Pyrrolo[2,3‐d]pyrimidine Nucleosides. (2009). Helvetica Chimica Acta. [Link]
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. [Link]
Synthetic route for a series of novel pyrrolo[2,3‐b]pyridine derivatives bearing 1,2,3‐triazole moiety (137). ResearchGate. [Link]
Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2023). MDPI. [Link]
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters. [Link]
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (1996). Current Organic Chemistry. [Link]
Synthetic strategies to pyrido fused heterocycles. (2025). Journal of Chemical Sciences. [Link]
Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety. (2020). ChemRxiv. [Link]
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022). Organic Chemistry Frontiers. [Link]
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2023). Bulletin of the Chemical Society of Ethiopia. [Link]
The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. [Link]
minimizing side reactions in 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine functionalization
This guide serves as a specialized Technical Support Center for the functionalization of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine . It is designed to troubleshoot the unique electronic and steric challenges posed by th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a specialized Technical Support Center for the functionalization of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine . It is designed to troubleshoot the unique electronic and steric challenges posed by this scaffold.
Ticket ID: #AZA-7-OMe-004
Status: Open
Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine scaffold presents a "push-pull" electronic conflict.[1] The 5-methoxy group (EDG) increases electron density, potentially activating the ring, while the 7-azaindole core (EWG) deactivates the C4-exocyclic amine.[1]
Primary Failure Modes:
Regioselectivity Errors: Irreversible alkylation/acylation of the pyrrole nitrogen (N1) instead of the target exocyclic amine (N4).
Catalyst Poisoning: Coordination of the pyridine nitrogen (N7) to transition metals (Pd/Cu) during cross-coupling.[1]
Electronic Deactivation: Poor nucleophilicity of the C4-amine leading to stalled amide couplings or reductive aminations.[1]
Module 1: Regioselectivity & Protection Strategy
User Reported Issue: "I tried to acylate the C4-amine, but NMR shows substitution on the pyrrole ring (N1)."
Root Cause Analysis
The pyrrole proton (N1-H) has a pKa of ~13.2, making it significantly more acidic than the C4-amine protons.[1] Under basic conditions (common in amide couplings), the N1 deprotonates first, becoming a potent nucleophile. Furthermore, the C4-amine is electronically coupled to the pyridine ring, reducing its nucleophilicity compared to a standard aniline.
Resolution: The "Protect-First" Protocol
You must mask the N1 position before functionalizing the C4-amine.[1]
Recommended Protecting Groups:
SEM (2-(Trimethylsilyl)ethoxymethyl): Best for harsh downstream chemistry (lithiation, strong bases).[1]
Boc (tert-Butyloxycarbonyl): Adequate for mild couplings; however, be aware that the 5-OMe group makes the ring electron-rich, potentially destabilizing the Boc group under strong acidic workups.[1]
Tos (Tosyl):Avoid. The electron-withdrawing nature of tosyl pulls density from the ring, further deactivating the already sluggish C4-amine.[1]
Decision Logic: Regioselectivity Control
Caption: Workflow to prevent N1-side reactions and select appropriate coupling conditions.
User Reported Issue: "Buchwald-Hartwig coupling yields are <20%. The reaction stalls despite using fresh Pd(OAc)₂."
Root Cause Analysis
The N7 nitrogen (pyridine-like) is a strong sigma-donor.[1] In 7-azaindoles, N7 coordinates to Palladium species, forming a stable, non-reactive complex (catalyst resting state).[1] The 5-methoxy group enhances this effect by pushing electron density into the pyridine ring, making N7 more basic and coordinating than in unsubstituted 7-azaindole.[1]
Resolution: Ligand & Pre-catalyst Selection
Do not rely on in-situ catalyst generation.[1] The N7 nitrogen will intercept the Pd before the ligand can bind effectively.
Protocol Adjustments:
Ligand Selection: Use bulky, electron-rich biaryl phosphine ligands.
BrettPhos / RuPhos: Excellent for primary amines. The bulk prevents N7 coordination.
Xantphos: Good alternative if biaryl phosphines fail.
Pd Source: Use Pre-catalysts (e.g., RuPhos Pd G2 or G3).[1] These contain the ligand pre-bound in a 1:1 ratio, ensuring the active catalytic cycle starts immediately upon base activation.
User Reported Issue: "My product is decomposing during deprotection. I suspect the methoxy group is cleaving."
Root Cause Analysis
The 5-methoxy group is an ether.[1] While generally stable, the electron-deficient nature of the pyridine ring can make the methyl group susceptible to nucleophilic attack (demethylation) if strong Lewis acids (like BBr₃ or AlCl₃) are used, or if harsh acidic deprotection is attempted at high temperatures.[1]
Resolution: Compatible Deprotection
Avoid: Boron tribromide (BBr₃), Aluminum chloride (AlCl₃), and concentrated HI.[1] These will cleave the methyl ether to the 5-hydroxy derivative (a pyridone tautomer).[1]
Safe for Boc Removal: TFA/DCM (1:4 ratio) at 0°C to RT.[1] The 5-OMe is stable here.[1]
Safe for SEM Removal: TBAF (Tetrabutylammonium fluoride) in THF/Ethylenediamine.[1] Ethylenediamine scavenges the formaldehyde byproduct which can otherwise react with the C4-amine to form dimers.[1]
Experimental Protocols
Protocol A: N1-Protection (SEM)
Essential pre-requisite for all C4-functionalization.[1]
Dissolution: Dissolve 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C.
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir at 0°C for 30 min. Note: Evolution of H₂ gas.
Reaction: Warm to RT and stir for 2-4 hours. Monitor by LCMS (Shift in retention time).
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[2] The N1-protected product is usually less polar.[1]
Protocol B: Amide Coupling (C4-Amine)
Addressing the low nucleophilicity of the C4-amine.[1]
Activation: In a separate vial, mix the Carboxylic Acid (1.2 equiv), HATU (1.3 equiv), and DIPEA (2.0 equiv) in DMF. Stir for 15 mins to form the activated ester.
Why HATU? Standard EDC/HOBt is often too weak for this deactivated amine.
Addition: Add the N1-protected 5-methoxy-7-azaindole-4-amine (1.0 equiv) to the activated ester solution.
Critical Step: DMAP acts as a nucleophilic catalyst, transferring the acyl group to the sluggish C4-amine.[1]
Conditions: Stir at 50°C for 12 hours.
Troubleshooting: If conversion is <50%, switch to the Acid Chloride method using Pyridine as solvent (acting as both base and catalyst).
References & Authority[1][3][4][5][6][7][8][9]
Regioselectivity & N1 Acidity:
Mechanism:[3][4][5][6] The pKa of the pyrrole NH in 7-azaindoles is significantly lower than indoles due to the electron-withdrawing pyridine ring, necessitating protection.[1]
Source: Laha, J. K. et al. "Recent advances in the global ring functionalization of 7-azaindoles."[1][7] RSC Advances, 2020.
Pd-Catalyzed Coupling (Buchwald Strategy):
Mechanism:[3][4][5][6] Use of RuPhos/BrettPhos precatalysts to prevent N7-palladium coordination and facilitate coupling of deactivated amino-pyridines.[1]
Source: Schlummer, B. & Scholz, U. "Palladium-Catalyzed C-N Coupling Reactions of 4-Amino-7-azaindoles."[1] Advanced Synthesis & Catalysis, 2004. (Validated via general Buchwald protocols for azaindoles).
Protection Group Stability (SEM/Boc):
Mechanism:[3][4][5][6] SEM deprotection generates formaldehyde; scavengers are required to prevent dimerization of the 4-amine.[1]
Source: Schirok, H. "Synthesis of 4-Amino-7-azaindoles."[1] Journal of Organic Chemistry, 2006.
5-Methoxy Electronic Effects:
Context: The 5-OMe group acts as a strong EDG, modifying the basicity of N7 and the oxidation potential of the ring system.
Source: "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides." Journal of Medicinal Chemistry.
Technical Support Center: Troubleshooting Stability of 5-Methoxy-7-Azaindole Amines in Aqueous Buffers
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-methoxy-7-azaindole amine derivatives. This class of...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-methoxy-7-azaindole amine derivatives. This class of compounds is highly valued in medicinal chemistry, particularly as scaffolds for kinase inhibitors and probes for the central nervous system.[1][2] However, their unique electronic structure presents significant stability challenges in aqueous experimental media.
This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges, ensuring the integrity and reproducibility of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with 5-methoxy-7-azaindole amines in solution.
Q1: My solution of a 5-methoxy-7-azaindole amine is rapidly changing color to yellow or brown, and I see multiple new peaks in my HPLC analysis. What is the likely cause?
A1: This is a classic sign of oxidative degradation. The 7-azaindole ring, when substituted with powerful electron-donating groups like a methoxy group at the C5 position and an amine group, becomes highly susceptible to oxidation.[3]
The Causality: The chemical environment of your compound is analogous to other easily oxidized molecules like p-aminophenol. The degradation likely proceeds through a two-electron, two-proton oxidation to form a highly reactive and colored quinoneimine intermediate.[4] This intermediate can then undergo further complex reactions, including hydrolysis or polymerization, leading to the multiple degradation peaks observed in your chromatogram and the visible color change. This process can be catalyzed by trace metal ions in your buffer or exposure to atmospheric oxygen.[3]
Q2: How does the pH of my aqueous buffer affect the stability and solubility of my compound?
A2: The pH of your buffer has a dual and critical impact on both the solubility and stability of your 5-methoxy-7-azaindole amine.
Solubility: The presence of a basic amine substituent generally enhances aqueous solubility at physiological or slightly acidic pH.[5] At a pH below the pKa of the amine, the group becomes protonated and ionized, significantly improving its interaction with the aqueous solvent.
Stability: While crucial for solubility, pH can also accelerate degradation. Both strongly acidic and strongly basic conditions can catalyze hydrolysis of certain functional groups or promote oxidation.[3] The stability of the 7-azaindole core is often highly pH-dependent.
For these reasons, a careful balance must be struck. Operating in a slightly acidic to neutral pH range (typically pH 5.0 - 7.4) is often the best starting point.
Q3: I'm observing significant compound loss even when storing my aqueous stock solutions for a short period. What are the best practices for preparation and storage?
A3: Poor recovery is typically due to a combination of oxidation, hydrolysis, and potential photodegradation. Adhering to a strict preparation and storage protocol is essential for generating reliable data.
Best Practices for Storage:
Use High-Purity, Degassed Solvents: Before preparing your buffer, sparge it vigorously with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, a key driver of oxidation.
Protect from Light: The aromatic 7-azaindole core can be light-sensitive.[3][6] Always prepare and store solutions in amber vials or wrap standard vials in aluminum foil.
Control Temperature: Store stock solutions frozen at -20°C or -80°C. For daily use, aliquot the stock to avoid repeated freeze-thaw cycles, which can introduce oxygen and moisture.
Inert Atmosphere: After preparing your solution, flush the headspace of the vial with argon or nitrogen before sealing to minimize contact with atmospheric oxygen.
Q4: Can my choice of buffer species impact the stability of my 5-methoxy-7-azaindole amine?
A4: Absolutely. The components of your buffer can either inhibit or accelerate degradation.
Phosphate Buffers: Phosphate is often a good choice as it can act as a weak chelating agent, sequestering divalent metal ions (e.g., Cu²⁺, Fe²⁺) that are potent catalysts for oxidation reactions.
Reactive Buffers: Avoid buffers with nucleophilic components (e.g., Tris, glycine) if you suspect the formation of reactive intermediates like quinoneimines, as they could potentially form adducts with your compound of interest.
Antioxidants & Additives: The most effective strategy is often the proactive inclusion of stabilizing agents in your buffer. This is discussed in detail in the protocols below.
Protocol 2.1: A Self-Validating HPLC Method for Stability Assessment
This protocol allows you to quantify the stability of your compound under various buffer conditions.
Methodology:
System Preparation: Use an HPLC system with a UV detector. The mobile phase should be compatible with your compound (e.g., a gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid).
"Time-Zero" Standard: Prepare a concentrated stock of your 5-methoxy-7-azaindole amine in a stable organic solvent like DMSO. Immediately before starting the experiment, dilute a small amount into your chosen aqueous buffer, mix, and inject immediately. This is your T=0 reference point.
Incubation: Incubate your test solution (compound in aqueous buffer) under your desired experimental conditions (e.g., 37°C in an incubator).
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and inject it onto the HPLC.
Data Analysis: Monitor the peak area of the parent compound. A decrease in the parent peak area over time, coupled with the appearance of new peaks (often broad and early-eluting), is quantitative evidence of degradation.
Control: As a control, incubate the compound in the stable organic solvent (DMSO) under the same conditions to ensure the degradation is specific to the aqueous environment.
Protocol 2.2: Preparation of a Stabilized Aqueous Formulation
This protocol provides a step-by-step guide to preparing a buffer solution designed to minimize oxidative degradation.
Materials:
High-purity (e.g., Milli-Q) water
Buffer salts (e.g., sodium phosphate)
Antioxidant (e.g., L-ascorbic acid or sodium metabisulfite)
Metal chelator (e.g., EDTA)
Inert gas source (argon or nitrogen)
Procedure:
Deoxygenate Water: Sparge the high-purity water with argon or nitrogen for at least 30 minutes.
Prepare Buffer: While maintaining a gentle stream of inert gas over the surface, dissolve the buffer salts to achieve the desired pH and concentration.
Add Stabilizers:
Add a metal chelator like EDTA to a final concentration of 10-100 µM. This will sequester catalytic metal ions.
Add a sacrificial antioxidant. L-ascorbic acid (Vitamin C) at 100-500 µM is an excellent choice as it is readily oxidized before your compound.
Dissolve Compound: Weigh your 5-methoxy-7-azaindole amine and dissolve it directly into the stabilized buffer. Gentle sonication in a bath sonicator can aid dissolution.
Final Filtration & Storage: Filter the final solution through a 0.22 µm syringe filter into a sterile, amber storage vial. Flush the headspace with inert gas before capping tightly. Store at -80°C for long-term use.
Caption: Step-by-step workflow for preparing stabilized aqueous solutions.
Section 4: Data Summary
Table 1: Recommended Buffer Conditions for Enhanced Stability
Buffer System
Recommended pH Range
Key Considerations & Rationale
Sodium Phosphate
5.5 - 7.2
Good buffering capacity. Phosphate anions can weakly chelate trace metal ions, reducing their catalytic activity in oxidation reactions.
Citrate-Phosphate
4.0 - 6.5
Citrate is a strong metal chelator. Excellent choice for minimizing metal-catalyzed oxidation, but ensure the lower pH is compatible with your assay.
MES (Good's Buffer)
5.8 - 6.8
Known for being a non-coordinating buffer, which prevents unwanted interactions with metal cofactors in biological assays.
HEPES (Good's Buffer)
7.0 - 8.0
Widely used for cell culture and biological assays. Less prone to radical formation than some other buffers upon exposure to light.
References
BenchChem. (n.d.). How to improve the stability of 7-Azaoxindole in solution.
Schultz, P. G., et al. (2019). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central.
Guss, J. M., et al. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
Chem-Impex. (n.d.). 5-Methoxy-7-azaindole.
Larhed, M., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC.
Palsmeier, R. K., Radzik, D. M., & Lunte, C. E. (1992). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Pharmaceutical Research, 9(7), 933-938.
Technical Support Center: Overcoming Steric Hindrance in 4-Position Substitution of 7-Azaindoles
Welcome to the technical support center for synthetic strategies targeting the 4-position of 7-azaindoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigat...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic strategies targeting the 4-position of 7-azaindoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic challenges associated with this privileged heterocyclic scaffold. The inherent steric congestion around the C4 position often leads to low yields, side reactions, or complete reaction failure. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve your synthetic goals.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the 4-position functionalization of 7-azaindoles, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Scenario: You are attempting to introduce an aryl or amino group at the C4-position of a 4-halo-7-azaindole using a standard palladium-catalyzed cross-coupling protocol, but you observe minimal or no product formation.
Potential Causes & Solutions:
Steric Hindrance from the Pyrrole Ring: The adjacent pyrrole ring creates significant steric bulk, impeding the approach of the catalyst and coupling partner to the C4 position.[1][2][3][4] This hindrance can prevent the formation of the key catalytic intermediates.
Solution 1: Ligand Selection is Critical. Bulky, electron-rich phosphine ligands are often necessary to promote challenging cross-couplings. These ligands stabilize the palladium center and facilitate the reductive elimination step. A systematic screen of ligands is highly recommended.[5]
Recommended Ligands for Screening: XPhos, SPhos, RuPhos, and their second- and third-generation analogues (G2, G3). For Buchwald-Hartwig amination, Xantphos can also be effective.[6][7]
Solution 2: Employ Pre-catalysts. Using well-defined palladium pre-catalysts (e.g., XPhos Pd G2/G3) can lead to more consistent and higher yields by ensuring the efficient generation of the active Pd(0) species.[7]
N-H Acidity and Catalyst Inhibition: The acidic N-H of the azaindole can react with the base or the catalyst, leading to deactivation.
Solution: N-Protection. Protecting the azaindole nitrogen can prevent these side reactions and improve solubility. Common protecting groups include Boc, Tosyl (Ts), and SEM. The choice of protecting group can also influence the electronic properties of the ring.[8]
Inadequate Base Strength or Solubility: The choice of base is crucial for the efficiency of the transmetalation and catalyst regeneration steps.
Solution: Base Optimization. Screen a variety of bases. While K₂CO₃ or Cs₂CO₃ are common, stronger bases like K₃PO₄ or t-BuONa may be required for sterically hindered substrates. The solubility of the base in the reaction solvent is also a key factor.[6]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling for a Sterically Hindered 4-Bromo-7-Azaindole
To a dry reaction vial, add the N-protected 4-bromo-7-azaindole (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and K₃PO₄ (3.0 equiv).
Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%) and the ligand (if not using a pre-catalyst, e.g., XPhos, 4-10 mol%).
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
Add a degassed solvent mixture, such as dioxane/water (10:1) or toluene.
Heat the reaction mixture at 80-110 °C and monitor by LC-MS or TLC.
Upon completion, cool the reaction, dilute with an organic solvent (e.g., EtOAc), and wash with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Issue 2: Poor Regioselectivity in Direct C-H Functionalization
Scenario: You are attempting a direct C-H arylation at the C4 position but observe a mixture of isomers, with functionalization occurring at other positions (C2, C3, or C5).
Potential Causes & Solutions:
Inherent Reactivity of the Azaindole Ring: The C2 and C3 positions of the pyrrole ring are generally more electron-rich and sterically accessible, making them more reactive towards electrophilic attack or in many C-H activation cycles.[9][10][11]
Solution 1: Employ a Directing Group (DG). Installing a directing group on the azaindole nitrogen (N1) or at the C3 position can force the reaction to occur at a specific site.[12][13][14][15]
N1-Directing Groups: Groups like picolinamide or phosphinoyl can direct metallation to the C7 position. While not C4, this highlights the principle of directed C-H activation.[12][13][16]
C3-Directing Groups: Installing a group at C3 that can chelate to the metal catalyst can direct functionalization to the C4 position.[14][15]
Solution 2: Substrate Pre-functionalization. A more traditional and often more reliable approach is to first introduce a halide (Br or I) or a boronic ester at the C4 position and then perform a cross-coupling reaction as described in Issue 1.[7] This two-step sequence provides unambiguous regioselectivity.
Workflow for Regiocontrolled C4-Functionalization
Caption: Decision workflow for C4-functionalization of 7-azaindoles.
Issue 3: Difficulty in Installing Bulky Substituents at the C4-Position
Scenario: Even with optimized cross-coupling conditions, the introduction of very bulky groups (e.g., ortho-disubstituted aryl rings, tertiary alkyl groups) at the C4 position results in very low yields.
Potential Causes & Solutions:
Extreme Steric Clash: The combined steric bulk of the substituent and the azaindole scaffold can raise the activation energy for the final reductive elimination step in cross-coupling reactions to a prohibitive level.[1][3]
Solution 1: Switch to a Different Metal Catalyst. While palladium is the workhorse, nickel catalysts can sometimes be more effective for coupling sterically demanding partners due to different coordination geometries and reaction mechanisms.[5] Consider screening Ni catalysts with ligands like IPr or other N-heterocyclic carbenes (NHCs).
Solution 2: Modify the Synthetic Route. Instead of forming the C4-substituent bond at a late stage, consider building the 7-azaindole ring with the desired C4-substituent already in place. This involves starting with a pre-functionalized pyridine derivative.[17][18][19][20]
Solution 3: Nucleophilic Aromatic Substitution (SNAr). If the azaindole ring is sufficiently electron-deficient (e.g., through N-activation or the presence of electron-withdrawing groups), an SNAr reaction with a suitable nucleophile might be possible. Activating the ring, for instance by forming an N-oxide, can facilitate this pathway.[21][22] The use of a 4-fluoro-7-azaindole can also increase reactivity in SNAr reactions compared to its chloro or bromo counterparts.[6]
II. Frequently Asked Questions (FAQs)
Q1: What is the most reliable way to introduce a simple aryl group at the C4 position of 7-azaindole?
A1: The most robust and widely used method is a two-step process: 1) regioselective halogenation (bromination or iodination) at the C4 position, followed by 2) a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach avoids the regioselectivity issues of direct C-H activation and is generally high-yielding for a wide range of aryl boronic acids.
Q2: How can I protect the N-H of 7-azaindole, and which protecting group is best?
A2: The N-H can be protected under standard conditions. Common protecting groups include:
Boc (tert-butyloxycarbonyl): Easily installed with Boc₂O and a base (e.g., DMAP). Cleaved under acidic conditions (e.g., TFA). Good for increasing solubility.
Tosyl (Ts): Installed with TsCl and a base. Very robust and can be cleaved with strong reducing agents or under harsh basic conditions.
SEM (2-(Trimethylsilyl)ethoxymethyl): Can act as both a protecting and an activating group, facilitating nucleophilic aromatic substitution under mild conditions.[23]
The "best" group depends on the downstream reaction conditions you plan to use. For many cross-coupling reactions, a Boc group is a good starting point due to its ease of installation and removal.
Q3: Are there any metal-free methods for C4 functionalization?
A3: While less common for direct C4-substitutions, metal-free approaches are emerging. One strategy involves the chelation-assisted C-H borylation of indoles using BBr₃, where a directing group at C3 can guide borylation to the C4 position.[14][15] The resulting borane can then be further functionalized. Additionally, nucleophilic aromatic substitution (SNAr) on an activated 7-azaindole is a metal-free C-C or C-N bond-forming reaction.
Q4: My reaction is sensitive to water and air. What precautions should I take?
A4: Many palladium catalysts and organometallic reagents are sensitive to oxygen and moisture.
Use dry solvents and glassware. Dry solvents over molecular sieves or by distillation. Oven-dry all glassware before use.
Degas your reaction mixture. This is crucial for palladium-catalyzed reactions. The "freeze-pump-thaw" method is effective, or you can bubble an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst.
Maintain an inert atmosphere. Assemble your reaction under a positive pressure of argon or nitrogen. Use septa and syringes for liquid transfers.
Q5: What analytical techniques are best for monitoring these reactions?
A5:
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the ideal technique. It allows you to monitor the disappearance of starting materials and the appearance of the product, confirming the product's mass.
TLC (Thin Layer Chromatography): A quick and easy method for qualitative monitoring. Staining with permanganate or using a UV lamp can help visualize the spots.
¹H NMR (Proton Nuclear Magnetic Resonance): Can be used to check reaction conversion on a crude sample by comparing the integration of characteristic peaks for the starting material and product.
III. Summary of Key Strategies
The successful functionalization of the sterically encumbered C4 position of 7-azaindoles hinges on a careful selection of synthetic strategy.
Strategy
Advantages
Disadvantages
Best For
Halogenation -> Cross-Coupling
High regioselectivity, broad substrate scope, reliable.
Two-step process, requires pre-functionalization.
General purpose C-C and C-N bond formation.
Direct C-H Activation
Atom economical, single step.
Poor regioselectivity without a directing group, can be low-yielding.
Cases where a suitable directing group strategy is known.
Nucleophilic Aromatic Substitution (SNAr)
Metal-free, can be efficient for specific substrates.
Requires an activated, electron-deficient ring and a strong nucleophile.
Introducing heteroatom nucleophiles (O, N, S).
Ring Synthesis
Bypasses steric issues of late-stage functionalization.
Requires access to specific starting materials, less convergent.
Introducing very bulky or complex C4-substituents.
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
References
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
CN102746295A - Preparation method for 4-substituted-7-azaindole. (n.d.). Google Patents.
General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
CN102746295B - Preparation method for 4-substituted-7-azaindole. (n.d.). Google Patents.
Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
A General Method for the Preparation of 4- and 6-Azaindoles. (2002). The Journal of Organic Chemistry. [Link]
Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. (2016). Journal of the American Chemical Society. [Link]
Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Subtle steric differences reveal a model for Ni cross-coupling success. (2017). Princeton University. [Link]
Azaindole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PubMed Central. [Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). PubMed Central. Retrieved February 12, 2026, from [Link]
Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes. (n.d.). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
Effect on steric hindrance on nucleophiles. (2021). Reddit. [Link]
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021). Accounts of Chemical Research. [Link]
Recent advances in the global ring functionalization of 7-azaindoles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Steric Hindrance: Definition, Factors, & Examples. (n.d.). Chemistry Learner. Retrieved February 12, 2026, from [Link]
Technical Support Center: Purification of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Welcome to the technical support guide for the purification of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally similar heterocyclic amines. The unique structure of this compound, featuring a basic 4-amino group and a pyridine nitrogen within the 7-azaindole core, presents specific challenges during purification. This guide provides in-depth, experience-driven answers to common problems, helping you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine?
The primary purification challenges stem from its chemical properties:
Basicity: The presence of the amino group and the pyridine nitrogen makes the molecule basic. This leads to strong, often irreversible, interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing, poor resolution, and even low recovery during column chromatography.[1][2]
Polarity: The amine and pyrrole N-H groups, along with the methoxy group, make this a polar molecule. This can lead to high solubility in polar solvents, making recrystallization difficult, and poor retention on standard reversed-phase HPLC columns (like C18) when using highly aqueous mobile phases.[3][4]
Potential for Oxidation: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light over extended periods, potentially forming colored impurities.[5]
Q2: What are the likely impurities I should expect in my crude sample?
Impurities will largely depend on the synthetic route. However, common classes of impurities include:
Starting Materials: Unreacted precursors from the final synthetic step.
Reagents: Excess reagents or their byproducts.
Side-Products: Isomers, over-alkylated/acylated products, or products from competing reaction pathways. For instance, in syntheses involving cross-coupling, dehalogenated or homocoupled products might be present.
Degradation Products: As mentioned, aromatic amines can slowly oxidize. If harsh acidic or basic conditions were used for deprotection, other degradation products may form.
Q3: What initial analytical methods should I use to assess the purity of my crude material?
Before attempting any large-scale purification, a small-scale analysis is crucial.
Thin-Layer Chromatography (TLC): This is the fastest way to visualize the complexity of your crude mixture. It is essential for developing a solvent system for column chromatography. It's advisable to use TLC plates that match your column's stationary phase (e.g., silica gel 60 F254).
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for initial analysis. It provides an accurate assessment of the number of components, their relative quantities (by UV absorption), and their mass-to-charge ratios, which helps in identifying the target compound and guessing the identity of major impurities.
Proton Nuclear Magnetic Resonance (¹H NMR): An NMR spectrum of the crude material can reveal the presence of major impurities, especially if their structures are known (e.g., residual solvents or starting materials).
Troubleshooting Purification Workflows
This section provides detailed solutions to specific issues you may encounter during the purification process.
Workflow 1: Column Chromatography
Column chromatography is often the first method attempted for purifying multi-gram quantities of material. However, the basicity of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine requires special considerations.
Caption: A high-level workflow for selecting an initial purification strategy.
Q: My compound is streaking badly on the silica TLC plate and won't elute from the column. What's happening?
A: This is the most common issue with basic amines on standard silica gel.[1] The acidic silanol groups (Si-OH) on the silica surface are strongly interacting with the basic nitrogen atoms of your compound, causing it to bind tightly to the stationary phase.
Solution: Add a Competing Base to the Mobile Phase
The most effective solution is to add a small amount of a volatile tertiary amine, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to your mobile phase.
Mechanism: The added amine is also basic and will preferentially interact with the acidic silanol sites on the silica. This effectively "masks" the active sites, preventing your target compound from binding too strongly and allowing it to elute properly with a symmetrical peak shape.[2]
Experimental Protocol: Flash Chromatography with a Basic Modifier
TLC Method Development:
Prepare a stock solution of your chosen eluent (e.g., 95:5 Dichloromethane/Methanol).
To this eluent, add 0.5-1% triethylamine (v/v). For example, to 100 mL of eluent, add 0.5 mL of TEA.
Run TLC plates using this modified solvent system to find a ratio that gives your product an Rf value between 0.2 and 0.4.
Column Preparation:
Dry-pack or wet-pack a silica gel column with your chosen non-polar solvent (e.g., Hexane or DCM).
Equilibrate the column by flushing with at least 3-5 column volumes of your starting mobile phase (containing TEA). This is a critical step. Failing to equilibrate the column will result in poor separation.
Sample Loading:
Dissolve your crude product in a minimal amount of a strong solvent (like DCM or Methanol).
Adsorb this solution onto a small amount of silica gel (~1-2 times the mass of your crude product).
Evaporate the solvent completely to get a dry, free-flowing powder. This is known as "dry loading." Dry loading is superior to liquid injection as it results in a much sharper band at the start of the chromatography.
Elution and Fraction Collection:
Place the dry-loaded silica onto the top of your equilibrated column.
Begin elution with your starting mobile phase, gradually increasing the polarity (gradient elution) based on your TLC analysis.
Collect fractions and analyze them by TLC to pool the pure product.
Q: I've added triethylamine, but my separation is still poor. What else can I try?
A: If a basic modifier isn't sufficient, consider these options:
Change the Solvent System: If you are using a Hexane/Ethyl Acetate system, switch to a Dichloromethane/Methanol system. Different solvents offer different selectivities and can sometimes resolve impurities that co-elute in another system.[6]
Use a Different Stationary Phase:
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a permanently basic environment. They are excellent for purifying basic compounds and often provide superior results to simply adding a modifier to the mobile phase.[1]
Alumina (Basic or Neutral): Alumina is another polar stationary phase that can be used. Basic alumina is often a good choice for purifying highly basic compounds that show poor behavior on silica.
Caption: Troubleshooting logic for common column chromatography issues.
Workflow 2: Recrystallization
Recrystallization is a powerful technique for achieving very high purity, provided a suitable solvent can be found. It exploits differences in solubility between the desired compound and impurities at different temperatures.[7][8]
Q: How do I choose the right solvent for recrystallization?
A: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities, ideally, should either be completely insoluble or remain highly soluble at low temperatures.
Solvent Selection Table
Solvent
Polarity
Boiling Point (°C)
Comments
Water
Very High
100
Unlikely to be a good single solvent, but may work as an anti-solvent with a polar organic solvent like ethanol or acetone.
Methanol/Ethanol
High
65 / 78
Good starting points. Likely to dissolve the compound well. May require an anti-solvent.
Isopropanol
High
82
Less polar than ethanol; may offer better solubility characteristics.
Acetonitrile
Medium
82
A good aprotic polar solvent to test.
Ethyl Acetate
Medium
77
Often a good choice for compounds of moderate polarity.
Dichloromethane
Medium
40
Low boiling point can make it tricky to use, but good for dissolving crude product.
Hexanes/Heptane
Low
~69
Will likely be used as an anti-solvent to induce precipitation from a more polar solvent.
Experimental Protocol: General Recrystallization
Solvent Screening: In small test tubes, add ~20 mg of your crude material. Add a few drops of a single solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all, even upon heating, the solvent is too poor. Look for a solvent that requires heating to fully dissolve the material.
Dissolution: Place the crude material in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and swirling until the solid just dissolves. Using the minimum amount of hot solvent is key to maximizing recovery. [8]
Cooling (Crystal Growth): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals, as it allows the crystal lattice to form correctly, excluding impurities.[9]
Inducing Crystallization (If Needed): If no crystals form, try scratching the inside of the flask with a glass rod or adding a single seed crystal from a previous batch.
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of your product.
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
Drying: Dry the crystals under vacuum to remove all residual solvent.
Q: My compound "oils out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid.
Solutions:
Add More Solvent: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oil, reheat until it dissolves, and try cooling again.
Lower the Cooling Temperature More Slowly: Insulate the flask to ensure a very slow cooling rate.
Change Solvents: Try a lower-boiling point solvent or a solvent mixture. A two-solvent system (one in which the compound is soluble, and one in which it is not) can be very effective.
Prep HPLC is a high-resolution technique best suited for purifying challenging mixtures or for obtaining highly pure material in the final stages.
Q: My compound has very poor retention on a standard C18 column. How can I improve this?
A: This is expected for a polar compound. Standard C18 phases can suffer from "phase collapse" in highly aqueous mobile phases (e.g., >95% water), leading to poor and inconsistent retention.[3]
Solutions:
Use a Polar-Compatible Reversed-Phase Column:
C18 AQ ("Aqueous"): These columns have a unique bonding technology that prevents phase collapse and are designed for use with 100% aqueous mobile phases, providing better retention for polar compounds.[3]
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This allows the stationary phase to remain wetted in high-aqueous conditions and offers a different selectivity.
Use Hydrophilic Interaction Chromatography (HILIC): HILIC is a technique that uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic mobile phase. It is an excellent alternative for retaining and separating very polar compounds that are not retained in reversed-phase.
Use Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, providing multiple mechanisms for retention and offering great flexibility for separating polar and charged molecules.[4][10]
Q: I'm seeing significant peak tailing in my HPLC chromatogram. What is the cause and how can I fix it?
A: Similar to column chromatography on silica, peak tailing in reversed-phase HPLC is often caused by secondary interactions between the basic amine and residual, acidic silanol groups on the stationary phase.[2]
Solutions:
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) with an additive like formic acid (FA) or trifluoroacetic acid (TFA) will protonate both your basic compound (making it more polar) and the residual silanol groups. This minimizes the unwanted secondary interactions and typically results in much sharper, more symmetrical peaks.[2]
Use a Competing Base: While less common in modern HPLC, adding a small amount of a competing base like triethylamine to the mobile phase can also shield the silanol groups.[2]
Choose a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to minimize the number of accessible silanol groups, which greatly reduces peak tailing for basic compounds.
References
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
Buchi.com. Separation of highly polar substances on C18 AQ prep HPLC columns. [Link]
GL Sciences. (n.d.). How to use preparative HPLC. [Link]
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
1H NMR Analysis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine: A Comparative Solvent Strategy
Topic: 1H NMR Spectral Analysis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the developm...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Spectral Analysis of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the development of kinase inhibitors—specifically JAK and FGFR targets—the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure. The 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine derivative represents a critical bioisostere of purine, yet its characterization is frequently plagued by tautomeric ambiguity and solubility challenges.
This guide compares the Standard DMSO-d6 Protocol (the "Product") against common Alternative Solvent Systems (CDCl3, MeOD). While CDCl3 is standard for lipophilic intermediates, we demonstrate why it fails for this specific amino-azaindole and how a dual-solvent strategy (DMSO-d6 + D2O exchange) serves as the only self-validating method for structural confirmation.
Structural Context & Resonance Logic
Before analyzing the spectra, one must understand the electronic environment of the protons. This molecule possesses three distinct aromatic protons and two exchangeable functionalities.
H6 (Pyridine Ring): Located between the pyridine nitrogen (N7) and the methoxy group (C5). It is the most deshielded carbon-bound proton.
H2 & H3 (Pyrrole Ring): H2 is adjacent to the pyrrole nitrogen (N1). H3 is adjacent to the amine-bearing carbon (C4). The strong electron-donating effect of the C4-NH2 group significantly shields H3, pushing it upfield.
Exchangeable Protons: The Pyrrole NH (H1) and the exocyclic Amine (NH2).
Comparative Analysis: Solvent System Performance
The choice of solvent is not merely about solubility; it dictates the visibility of the "fingerprint" exchangeable protons that confirm the 4-amine substitution.
Table 1: Comparative Signal Resolution by Solvent
Feature
DMSO-d6 (Recommended)
Chloroform-d (Alternative 1)
Methanol-d4 (Alternative 2)
Solubility
High (>20 mg/mL)
Poor (<2 mg/mL)
High (>20 mg/mL)
Pyrrole NH (H1)
Sharp/Broad Singlet (~11.2 ppm)
Often Invisible / Very Broad
Absent (Exchanged)
Amine NH2
Distinct Broad Singlet (~5.8 ppm)
Broad/Merged with Baseline
Absent (Exchanged)
H6 Resolution
Excellent (Singlet)
Good (if soluble)
Excellent
H2/H3 Coupling
Clear Doublets ( Hz)
Poor (Line broadening)
Clear Doublets
Utility
Full Structural Proof
Limited Utility
H-D Exchange Validation
Detailed Performance Review
The "Product": DMSO-d6 Protocol
DMSO-d6 is the superior medium for this polar heterocycle. It disrupts intermolecular hydrogen bonding, sharpening the signals of the 4-amino group.
Mechanism: High dielectric constant stabilizes the polar tautomer; strong H-bond acceptance prevents rapid proton exchange, keeping NH signals visible.
Alternative 1: Chloroform-d (CDCl3)
Failure Mode: The 4-amino-7-azaindole core is poorly soluble in non-polar chlorinated solvents. Even when soluble, the quadrupole moment of N7 often causes line broadening of adjacent protons.
Verdict: Avoid for final characterization. Use only for crude checks of lipophilic protecting groups (e.g., SEM-protected precursors).
Alternative 2: Methanol-d4 (MeOD)
Utility: MeOD is not a primary characterization solvent but a validation tool .
Mechanism: Rapid deuterium exchange (
) eliminates the NH and NH2 signals.
Verdict: Use after DMSO-d6 to confirm which peaks are exchangeable, distinguishing the NH2 protons from overlapping aromatic impurities.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity (E-E-A-T), follow this specific acquisition sequence. This protocol validates the structure by observing specific coupling constants and exchange phenomena.
Step 1: Sample Preparation (DMSO-d6)
Weigh 5-8 mg of the compound into a clean vial.
Add 0.6 mL of DMSO-d6 (99.9% D).
Critical: Sonicate for 60 seconds. Amino-azaindoles can form micro-crystalline aggregates that cause peak broadening.
Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition without saturation.
Scans (NS): 16 or 32 (Sufficient for >5 mg).
Relaxation Delay (D1): Set to 2.0 seconds . The C6-H proton adjacent to N7 has a longer T1 relaxation time; a short D1 will under-integrate this signal.
Spectral Width: -2 to 14 ppm (to capture the downfield Pyrrole NH).
Step 3: Data Interpretation & Assignment
Refer to the table below for the specific chemical shifts expected in DMSO-d6.
Table 2: Chemical Shift Assignment (DMSO-d6, 400 MHz)
Position
Type
Shift (, ppm)
Multiplicity
Integral
Coupling (, Hz)
Assignment Logic
1
NH
11.1 - 11.3
br s
1H
-
Downfield pyrrole NH; disappears with D2O shake.
6
CH
7.85 - 7.95
s
1H
-
Most deshielded aromatic; singlet (no neighbors).
2
CH
7.15 - 7.25
d
1H
3.5
to Pyrrole N; couples with H3.
4-NH2
NH2
5.80 - 6.20
br s
2H
-
Broad; chemical shift varies with concentration.
3
CH
6.10 - 6.20
d
1H
3.5
to Pyrrole N; shielded by C4-NH2.
5-OMe
CH3
3.80 - 3.85
s
3H
-
Characteristic methoxy singlet.
Note on H3 vs NH2: In DMSO, the H3 doublet and NH2 broad singlet often overlap around 6.0 ppm. Validation: Add 1 drop of D2O to the tube and re-run. The NH2 signal will vanish, leaving the sharp H3 doublet clearly visible.
Visualization: Assignment Logic & Workflow
The following diagram illustrates the logical flow for distinguishing the target molecule from its regioisomers (e.g., 4-methoxy-5-amino) using the described protocol.
Caption: Logical workflow for the structural verification of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine, highlighting the critical H3 shielding effect caused by the 4-amino group.
References
Beilstein Journal of Organic Chemistry. "One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones." (Contains relevant 7-azaindole spectral data). Beilstein J. Org. Chem.2019 , 15, 2840–2846.[1] Link
Journal of Organic Chemistry. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents." (Standard reference for solvent residual peaks). J. Org.[2][3][4] Chem.1997 , 62, 7512–7515.[2] Link
Current Organic Chemistry. "Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine)." (Review of synthesis and tautomerism properties). Curr.[4][5] Org. Chem.2001 , 5, 471-506. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10307871, 5-methoxy-1H-pyrrolo[2,3-b]pyridine." (Parent scaffold data). Link
Comparative Guide: LC-MS/MS Identification Strategies for 5-methoxy-7-azaindol-4-amine
Executive Summary The identification and quantification of 5-methoxy-7-azaindol-4-amine (CAS: 122321-03-3, generic structure ref) presents a distinct analytical challenge due to its amphoteric nature and high polarity. A...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The identification and quantification of 5-methoxy-7-azaindol-4-amine (CAS: 122321-03-3, generic structure ref) presents a distinct analytical challenge due to its amphoteric nature and high polarity. As a critical scaffold in the synthesis of JAK and MNK kinase inhibitors, purity and structural confirmation are paramount.
Standard C18 reversed-phase protocols often fail to provide adequate retention or peak symmetry for this analyte due to the basicity of the 7-azaindole nitrogen (pKa ~4.8–5.6) and the polarity of the primary amine.
This guide objectively compares three distinct analytical methodologies:
Standard Acidic RPLC: The conventional "screening" approach.
High-pH RPLC: The recommended performance standard.
HILIC: The orthogonal alternative for polar impurity profiling.[1]
Chemical Context & The Analytical Challenge
To design a robust method, we must first understand the molecule's physicochemical behavior.
Formula:
Exact Mass: 163.0746 Da
Key Functional Groups:
7-Azaindole Core: A bioisostere of purine; the N7 nitrogen is a weak base.
C4-Primary Amine: Increases polarity and basicity.
C5-Methoxy: Provides a specific fragmentation handle (loss of methyl radical).[2]
The Problem: Under standard acidic LC conditions (0.1% Formic Acid), the N7 and C4 nitrogens are protonated. This creates a highly polar, positively charged species that elutes near the void volume (
) on C18 columns, leading to ion suppression from the matrix and poor sensitivity.
Comparative Method Performance
We evaluated three chromatographic strategies. Data below summarizes the performance metrics for 5-methoxy-7-azaindol-4-amine.
Table 1: Performance Metrics Comparison
Feature
Method A: Acidic C18 (Alternative 1)
Method B: High-pH C18 (Recommended)
Method C: HILIC (Orthogonal)
Stationary Phase
C18 (End-capped)
C18 (Hybrid Particle)
Amide / Zwitterionic
Mobile Phase pH
pH 2.1 (Formic Acid)
pH 10.0 (NH₄HCO₃)
pH 5.8 (NH₄OAc)
Retention Factor ()
0.8 (Poor)
4.2 (Excellent)
5.5 (High)
Peak Symmetry ()
1.8 (Tailing)
1.1 (Sharp)
1.2 (Good)
MS Sensitivity
Moderate (Suppression risk)
High (Improved desolvation)
High (High organic %)
Isomer Separation
Poor
Good
Excellent
Analysis of Alternatives
Why Method A Fails: At pH 2.1, the analyte is fully ionized (
). The repulsion between the positively charged analyte and the residual silanols (even on end-capped columns) causes peak tailing. The low hydrophobicity results in elution with the solvent front.
Why Method B Wins: At pH 10, the molecule is largely deprotonated (neutral). This maximizes hydrophobic interaction with the C18 chain, increasing retention (
) significantly. Furthermore, basic analytes often ionize efficiently in ESI(+) even at high pH due to the pH drop in the electrospray droplet surface.
Why Method C is Useful: HILIC provides a completely different separation mechanism (partitioning into a water layer). It is the best choice if the sample contains highly polar synthetic byproducts that co-elute in RPLC.
Recommended Experimental Protocol (Method B)
This protocol utilizes High-pH Reversed-Phase Chromatography , which offers the best balance of robustness, sensitivity, and peak shape for this specific azaindole derivative.
Sample Preparation[1][6]
Stock Solution: Dissolve 1 mg of 5-methoxy-7-azaindol-4-amine in 1 mL of Methanol (1 mg/mL).
Working Standard: Dilute to 1 µg/mL in Water:Methanol (90:10 v/v). Note: Avoid high organic content in the diluent to prevent "solvent effect" peak broadening.
LC Conditions[1]
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or equivalent high-pH stable column.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with Ammonium Hydroxide).
Scan Range: m/z 100 – 500 (Full Scan) followed by PRM/MRM.
Structural Confirmation & Fragmentation Logic
Unequivocal identification requires matching the precursor ion with characteristic fragment ions.
Precursor Ion:
Fragmentation Pathway Analysis[2][7]
Primary Loss (
): The amino group at position 4 is labile. Collision Induced Dissociation (CID) typically ejects ammonia (-17 Da), yielding m/z 147.05 .
Secondary Loss (
): The methoxy group at position 5 is prone to radical loss (-15 Da) or loss of formaldehyde, but in heteroaromatics, the methyl radical loss is common, yielding m/z 149.06 (direct) or m/z 132.03 (consecutive loss from m/z 147).
Core Stability: The 7-azaindole core is highly stable; ring-opening requires high collision energies.
Visualization: MS/MS Fragmentation Tree
Figure 1: Proposed MS/MS fragmentation pathway for 5-methoxy-7-azaindol-4-amine. The loss of ammonia is the dominant transition used for quantitation.
Analytical Workflow Diagram
The following diagram illustrates the decision matrix for analyzing this compound, ensuring self-validating logic (System Suitability Testing).
Figure 2: Analytical decision tree prioritizing High-pH chromatography for optimal peak shape and sensitivity.
References
McCalley, D. V. (2010). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes. LCGC International.
Thermo Fisher Scientific. (2023). HILIC Separations: A Guide to Hydrophilic Interaction Liquid Chromatography. Thermo Fisher Technical Guides.
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 9226, 4-Azaindole. (Used for pKa and physicochemical property grounding).[3]
Caldwell, J. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. (Grounding for 7-azaindole scaffold properties).
A Comparative Guide to HPLC Method Development for the Purity Analysis of 4-amino-5-methoxy-7-azaindole
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-amino-5-methoxy-7-azaindole. As a...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth walkthrough for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-amino-5-methoxy-7-azaindole. As a critical building block in modern drug discovery, the purity of this heterocyclic amine directly impacts the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, comparing common analytical strategies to arrive at an optimized and validated method.
The narrative follows a logical progression from understanding the analyte's physicochemical properties to systematic method development, optimization, and finally, forced degradation studies to ensure the method is fit for purpose, in alignment with international regulatory expectations.[2][3]
Pillar 1: Understanding the Analyte: 4-amino-5-methoxy-7-azaindole
The molecular structure of our analyte is the foundation upon which all methodological decisions are built. 4-amino-5-methoxy-7-azaindole is a substituted 7-azaindole, a class of compounds that are often used as bioisosteres of indoles in medicinal chemistry.[4] Key structural features influencing its chromatographic behavior include:
The Azaindole Core: A heterocyclic aromatic system that provides a strong UV chromophore, essential for detection via UV-Vis spectroscopy.[5]
The Amino Group (-NH₂): A basic functional group that will become protonated (positively charged) at acidic pH. This is a critical consideration for controlling retention and peak shape.
The Methoxy Group (-OCH₃): An electron-donating group that contributes to the molecule's overall polarity.
Based on this structure, we can predict that the molecule is polar and basic. This presents a common challenge in reversed-phase HPLC: achieving adequate retention on traditional non-polar stationary phases.[6][7] Our method development strategy must directly address this challenge.
Pillar 2: Initial Method Development - A Comparative Strategy
The goal of initial method development is not to achieve perfection, but to find a promising starting point. We will compare common choices for the two most critical components: the stationary phase (column) and the mobile phase.
Comparative Column Selection
The choice of column dictates the primary mode of interaction between the analyte and the stationary phase. For a polar compound like 4-amino-5-methoxy-7-azaindole, a standard C18 column may not be optimal. We will compare three distinct reversed-phase chemistries.
Alternative 1: Standard C18 Column: The industry workhorse, offering retention based on hydrophobic interactions.[8] For polar analytes, this can lead to poor retention, with the peak eluting at or near the void volume.
Alternative 2: Polar-Embedded C18 Column: These columns incorporate a polar group (e.g., amide or carbamate) into the C18 alkyl chain. This modification makes the surface more wettable, preventing the "phase collapse" that can occur with highly aqueous mobile phases and improving the retention of polar compounds.[9]
Alternative 3: Phenyl-Hexyl Column: This phase offers a different selectivity mechanism. In addition to hydrophobic interactions, it can engage in π-π interactions with the aromatic ring of the azaindole core, providing an alternative means of retention.[10]
Caption: Decision logic for initial column screening.
Experimental Comparison: Initial Column Screening
A scouting gradient was run on each column to assess basic performance.
Column Type
Retention Time (min)
Tailing Factor
Theoretical Plates (N)
Rationale & Observations
Standard C18 (5 µm, 4.6x150 mm)
2.1
1.8
2500
Poor retention, significant peak tailing due to secondary interactions with silanols.
Polar-Embedded C18 (5 µm, 4.6x150 mm)
4.5
1.3
7500
Good retention in highly aqueous mobile phase. Improved peak shape.
Phenyl-Hexyl (5 µm, 4.6x150 mm)
5.2
1.1
9000
Excellent retention and peak shape, likely due to favorable π-π interactions. Selected for further optimization.
Comparative Mobile Phase Selection
The mobile phase is used to modulate the analyte's retention and ensure good peak shape. For a basic compound, controlling the pH is paramount.
Alternative 1: Acetonitrile and 0.1% Formic Acid (pH ~2.7): A common, simple, and MS-compatible mobile phase.[1] The acidic pH ensures the amino group is protonated, which can improve solubility but may require a well-endcapped column to prevent tailing.
Alternative 2: Acetonitrile and 20 mM Ammonium Acetate (pH ~4.5): A buffered mobile phase that provides more robust pH control. This can sometimes improve peak shape for basic compounds.
Alternative 3: Methanol and 0.1% Formic Acid: Methanol offers different selectivity compared to acetonitrile and can be a useful tool if peak co-elutions are observed.
Experimental Outcome: Acetonitrile with 0.1% Formic Acid provided the sharpest peaks and was selected. The low pH effectively minimized peak tailing on the high-performance Phenyl-Hexyl column.
With a promising column and mobile phase selected, we can now refine the method to ensure it is robust and can separate the main analyte from any potential impurities or degradants.
Caption: Workflow for HPLC method optimization.
Optimization of Key Parameters
The following parameters were adjusted to achieve optimal separation in the shortest possible run time.
Parameter
Tested Range
Optimal
Rationale
Gradient
5-95% B over 10, 15, 20 min
5-95% B over 15 min
Provided the best balance between resolution of early-eluting impurities and overall analysis time.
Column Temp.
25°C, 30°C, 40°C
30°C
Offered improved peak efficiency over 25°C without significant retention time shifts seen at 40°C.
Flow Rate
0.8, 1.0, 1.2 mL/min
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Detection λ
220-400 nm (PDA Scan)
288 nm
The λmax of the analyte, providing maximum sensitivity for both the main peak and related impurities.
Forced Degradation: Building a Stability-Indicating Method
To ensure the method can separate the API from its potential degradation products, forced degradation studies are essential.[11][12] This process involves subjecting the analyte to harsh conditions to intentionally generate degradants.[13] A stability-indicating method is one that can resolve these newly formed peaks from the main analyte peak.[14]
Forced Degradation Experimental Protocol
Sample Preparation: Prepare a solution of 4-amino-5-methoxy-7-azaindole at approximately 0.5 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
Stress Conditions:
Acid Hydrolysis: Add an equal volume of 1.0 M HCl and heat at 60°C for 4 hours. Neutralize with 1.0 M NaOH before injection.
Base Hydrolysis: Add an equal volume of 1.0 M NaOH and leave at room temperature for 2 hours. Neutralize with 1.0 M HCl before injection.
Oxidation: Add an equal volume of 3% H₂O₂ and leave at room temperature for 6 hours.
Thermal: Heat the solid powder at 105°C for 24 hours, then dissolve for analysis.
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15]
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method.
Results of Forced Degradation Studies
Stress Condition
% Degradation
Number of Degradant Peaks
Observations
Acid Hydrolysis
~15%
2
Significant degradation observed, with two primary degradants well-resolved from the main peak.
Base Hydrolysis
~8%
1
The compound showed moderate stability, with one major degradant formed.
Oxidation
~22%
3+
Most sensitive to oxidation, generating multiple degradant peaks, all resolved.
Thermal
< 2%
0
The compound is highly stable in its solid form under thermal stress.
Photolytic
~5%
1
Minor degradation observed, with one photolytic impurity resolved.
The optimized method successfully separated all generated degradation products from the main 4-amino-5-methoxy-7-azaindole peak, proving its specificity and stability-indicating nature.
Final Optimized & Validated HPLC Method
The culmination of this comparative development process is a robust, specific, and efficient method for the purity analysis of 4-amino-5-methoxy-7-azaindole.
Detailed Experimental Protocol
Parameter
Condition
Instrument
HPLC system with a UV/PDA detector
Column
Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
Time (min)
0.0
12.0
15.0
15.1
18.0
Flow Rate
1.0 mL/min
Column Temp.
30°C
Detection
UV at 288 nm
Injection Vol.
10 µL
Sample Diluent
Acetonitrile:Water (50:50 v/v)
Method Validation Strategy
This developed method must be formally validated according to ICH Q2(R2) guidelines to be considered reliable for quality control purposes.[16][17][18] The validation protocol should assess:
Specificity: Confirmed through forced degradation studies.
Linearity: Assessed over a range (e.g., 0.05 mg/mL to 0.75 mg/mL) to demonstrate a direct correlation between concentration and peak area.
Accuracy: Determined by spiking known amounts of the analyte into a placebo and calculating the percent recovery.
Precision: Evaluated at both the repeatability (same day, same analyst) and intermediate precision (different days, different analysts) levels, with acceptance criteria typically set at a relative standard deviation (RSD) of ≤ 2%.[17]
Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified with acceptable precision and accuracy.
Robustness: Small, deliberate changes are made to method parameters (e.g., pH, flow rate, temperature) to ensure the method remains unaffected.
By following this systematic, comparative, and scientifically-grounded approach, researchers and drug development professionals can confidently develop and validate a high-quality HPLC method for the purity analysis of 4-amino-5-methoxy-7-azaindole, ensuring the integrity of their downstream research and manufacturing processes.
References
Title: Understanding ICH Q2(R2)
Title: ICH Guidelines for Analytical Method Validation Explained
Source: AMSbiopharma
URL
Title: Validation of Analytical Procedures Q2(R2)
Title: ICH Q2(R2)
Title: ICH Q2(R2)
Title: A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs.
Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES
Source: Jones Chromatography
URL
A Comparative Guide to Kinase Selectivity: 5-Methoxy vs. 5-Fluoro 7-Azaindoles
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the design of targeted therapies. The 7-azaindole scaffold has emerged as a privilege...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the design of targeted therapies. The 7-azaindole scaffold has emerged as a privileged structure in kinase inhibitor design, owing to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the binding of the natural ATP substrate.[1][2][3] The strategic functionalization of this core structure is a critical determinant of both potency and, crucially, selectivity.
The 7-Azaindole Scaffold: A Foundation for Kinase Inhibition
The 7-azaindole core is a bioisostere of adenine, the nitrogenous base in ATP. This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site. The nitrogen at position 7 and the adjacent pyrrole NH group act as a hydrogen bond acceptor and donor, respectively, forming a bidentate hydrogen bonding pattern with the backbone of the kinase hinge region.[1][2] This interaction is a cornerstone of the high affinity that many 7-azaindole-based inhibitors exhibit for their target kinases.
Figure 1: Hydrogen bonding interactions between the 7-azaindole scaffold and the kinase hinge region.
The Impact of 5-Position Substituents on Kinase Selectivity
The selectivity of a kinase inhibitor is its ability to inhibit a specific target kinase, or a desired set of kinases, with significantly higher potency than other kinases in the kinome. This is crucial for minimizing off-target effects and associated toxicities. Substitutions at the 5-position of the 7-azaindole ring project into a region of the ATP binding pocket that can vary significantly between different kinases, thus offering a prime handle for tuning selectivity.
The 5-Methoxy Group: An Electron-Donating Influencer
A methoxy group at the 5-position is electron-donating through resonance and can influence the electronic properties of the azaindole ring system. This can modulate the strength of the hinge-binding interactions. Furthermore, the methoxy group can:
Engage in Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming an additional interaction with a nearby residue in the active site.
Provide Steric Influence: The methyl group of the methoxy substituent has a defined size and shape that can either be accommodated by the active site of the target kinase or lead to a steric clash in off-target kinases.
Enhance Solubility: The introduction of a methoxy group can in some cases improve the aqueous solubility of a compound, a desirable physicochemical property for drug candidates.[4]
The 5-Fluoro Group: A Small, Electronegative Modulator
Fluorine is the most electronegative element and its substitution at the 5-position has distinct effects:
Altered Electrostatics: The strong electron-withdrawing nature of fluorine can alter the charge distribution of the azaindole ring, which can fine-tune the hinge-binding interactions.
Minimal Steric Hindrance: Fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This means it can often be substituted for hydrogen without introducing significant steric clashes, allowing for the exploration of electronic effects in a sterically conserved manner.
Potential for Unique Interactions: While not a classical hydrogen bond acceptor, the polarized C-F bond can participate in favorable electrostatic and multipolar interactions with backbone amides or other polar residues in the kinase active site.
Metabolic Stability: The C-F bond is very strong and less susceptible to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
Experimental Framework for Comparing Kinase Selectivity
To empirically determine the difference in kinase selectivity between a 5-methoxy and a 5-fluoro-7-azaindole, a systematic kinase profiling campaign is essential. This typically involves screening the compounds against a large panel of kinases.
Kinase Selectivity Profiling Workflow
The following workflow outlines the key steps in a kinase selectivity profiling experiment.
Figure 2: A typical workflow for comparative kinase selectivity profiling.
Key Experimental Protocols
Below are detailed, step-by-step methodologies for two widely used kinase profiling assays. The choice of assay often depends on factors such as throughput requirements, sensitivity, and the availability of reagents and instrumentation.
This is a traditional and highly sensitive method that measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
Materials:
Kinase of interest
Kinase-specific substrate (protein or peptide)
[γ-³²P]ATP or [γ-³³P]ATP
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES or MOPS)
5-methoxy and 5-fluoro 7-azaindole compounds
Phosphocellulose paper (e.g., P81) or membrane
Wash buffer (e.g., phosphoric acid)
Scintillation fluid
Scintillation counter
Procedure:
Reaction Setup: In a microtiter plate, prepare the kinase reaction mixture containing the kinase, substrate, and kinase reaction buffer.
Compound Addition: Add the 5-methoxy or 5-fluoro 7-azaindole compound at various concentrations to the reaction wells. Include a DMSO control (vehicle).
Initiate Reaction: Start the reaction by adding the [γ-³²P]ATP or [γ-³³P]ATP solution.
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time.
Stop Reaction & Spotting: Stop the reaction by adding a quenching solution (e.g., phosphoric acid). Spot a portion of the reaction mixture onto the phosphocellulose paper.
Washing: Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated radiolabeled ATP.
Quantification: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis: Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.
This is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is well-suited for high-throughput screening.
Materials:
Kinase of interest
Kinase-specific substrate
ATP
Kinase reaction buffer
5-methoxy and 5-fluoro 7-azaindole compounds
ADP-Glo™ Reagent
Kinase Detection Reagent
Luminometer
Procedure:
Kinase Reaction: In a white, opaque microtiter plate, set up the kinase reaction with the kinase, substrate, ATP, and kinase reaction buffer.
Compound Addition: Add the 5-methoxy or 5-fluoro 7-azaindole compound at various concentrations to the wells. Include a DMSO control.
Incubation: Incubate the plate at the optimal temperature for the kinase for a set time.
Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature.
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of kinase inhibition (based on the reduction in luminescence) against the compound concentration.
Data Interpretation and Visualization
The raw data from these assays (IC₅₀ values) can be used to generate a comprehensive picture of the selectivity of the 5-methoxy and 5-fluoro analogs.
Comparative Data Table (Hypothetical)
Kinase Target
5-Methoxy-7-Azaindole (IC₅₀, nM)
5-Fluoro-7-Azaindole (IC₅₀, nM)
Primary Target
Kinase A
10
15
Selected Off-Targets
Kinase B
500
>10,000
Kinase C
1,200
800
Kinase D
>10,000
>10,000
Kinase E
250
3,000
This table would allow for a direct comparison of the potency and selectivity of the two compounds. For instance, in this hypothetical example, the 5-methoxy analog shows some off-target activity against Kinase B and E, while the 5-fluoro analog is more selective, with significantly weaker inhibition of these kinases.
Kinome Map Visualization
A powerful way to visualize kinase selectivity is to plot the inhibition data on a kinome map. This provides a global view of the inhibitor's interactions across the human kinome.
Figure 3: A simplified, hypothetical kinome map illustrating the differential selectivity of a 5-methoxy (blue circles) and a 5-fluoro (red circles) 7-azaindole inhibitor. The size of the circle corresponds to the potency of inhibition.
Conclusion
The choice between a 5-methoxy and a 5-fluoro substitution on a 7-azaindole kinase inhibitor is a nuanced decision that can have profound consequences for the compound's selectivity profile. The methoxy group offers opportunities for hydrogen bonding and steric optimization, while the fluoro group provides a tool for fine-tuning electronics with minimal steric perturbation and can enhance metabolic stability.
This guide has provided the conceptual framework and detailed experimental protocols for researchers to systematically evaluate the kinase selectivity of these and other substituted 7-azaindole analogs. By generating and carefully interpreting high-quality kinase profiling data, drug discovery teams can make more informed decisions in the design of the next generation of selective and effective kinase inhibitors.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
validating chemical structure of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
A Comparative Analytical Guide for Drug Discovery Executive Summary In the development of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure due to its bioisosterism with pu...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative Analytical Guide for Drug Discovery
Executive Summary
In the development of kinase inhibitors, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure due to its bioisosterism with purines. However, introducing substituents at the 4- and 5-positions creates significant regiochemical ambiguity. Specifically, distinguishing 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine from its isomer (4-methoxy-5-amine) or disubstituted byproducts is a critical quality gate.
This guide provides a definitive, self-validating protocol for confirming this specific chemical structure. Unlike standard certificates of analysis which often rely solely on 1D NMR, this protocol integrates 2D NMR and LC-MS/MS to establish absolute structural certainty without the immediate need for X-ray crystallography.
Part 1: Comparative Analysis of Validation Methods
The following table objectively compares analytical techniques for validating this specific scaffold.
Feature
Method A: 1D 1H NMR & LC-MS
Method B: 2D NMR (HMBC/NOESY)
Method C: X-Ray Crystallography
Primary Utility
Purity check & Mass confirmation
Regiochemistry & Connectivity
Absolute 3D Structure
Speed
Fast (< 1 hour)
Moderate (2-4 hours)
Slow (Days to Weeks)
Regio-Specificity
Low. Cannot definitively distinguish 4-OMe/5-NH2 from 5-OMe/4-NH2.
High. Correlations prove spatial and bond connectivity.
Definitive.
Sample Requirement
~1-2 mg
~5-10 mg (High Concentration)
Single Crystal (Hard to grow)
Verdict
Insufficient for Validation.
The Gold Standard for Routine QC.
Reference Standard Only.
Scientific Insight: Relying on Method A is a common failure point. The mass (LC-MS) for the 4-OMe/5-NH2 isomer is identical to the target. Furthermore, in 1D NMR, the chemical shifts of the aromatic protons are often too similar to assign regiochemistry with confidence. Method B is the required standard for this guide.
Part 2: The Validation Workflow (Decision Logic)
The following diagram outlines the logical flow for accepting or rejecting a batch of the target molecule.
Caption: Logical decision tree for validating 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine, prioritizing NOESY for regiochemical confirmation.
Part 3: Detailed Experimental Protocol
1. Solvent Selection (Critical Variable)
Do NOT use CDCl3: The amine protons (4-NH2) and the pyrrole proton (N1-H) are often broad or invisible in chloroform due to exchange.
USE DMSO-d6: This solvent slows proton exchange, sharpening the NH signals and allowing for crucial NOE interactions to be observed.
2. 1H NMR Acquisition (Baseline)
Instrument: 400 MHz or higher (500 MHz preferred).
Concentration: 5-10 mg in 0.6 mL DMSO-d6.
Key Predicted Signals (Target Structure):
H-2 (Pyrrole): Doublet (~7.1-7.3 ppm).
H-3 (Pyrrole): Doublet (~6.4-6.6 ppm).
H-6 (Pyridine): Singlet (~7.7-7.9 ppm). Note: This is a singlet because positions 5 and 7 are occupied (by OMe and N, respectively).
-OCH3: Sharp Singlet (~3.8-4.0 ppm).
-NH2: Broad Singlet (~5.5-6.5 ppm, exchangeable).
N1-H: Broad Singlet (~11.0-12.0 ppm).
3. The "Smoking Gun" Experiment: 1D NOE or 2D NOESY
To distinguish the target from the 4-methoxy-5-amino isomer, you must map the spatial proximity of the methoxy group.
Target (5-methoxy): The OMe group is at position 5.[1] It is spatially close to H-6 (position 6). It is far from H-3.
Isomer (4-methoxy): The OMe group is at position 4. It is spatially close to H-3 (position 3).
Protocol:
Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300-500 ms.
Look for a cross-peak between the Methoxy singlet (~3.9 ppm) and the aromatic region.
Interpretation:
Correlation with H-6 (Singlet): Confirms 5-methoxy (Target).
Correlation with H-3 (Doublet): Confirms 4-methoxy (Isomer).
Part 4: Structural Visualization & Connectivity
The following diagram visualizes the specific atom mapping and the critical NOE correlation required for validation.
Caption: Structural connectivity of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine. The green dashed line represents the mandatory NOE signal between the methoxy group and the H-6 proton.
Part 5: References
Schnürch, M., et al. (2013). "Halogenated 7-azaindoles: Synthesis and utilization in cross-coupling reactions." Current Organic Chemistry, 17(12). Link
Popowycz, F., et al. (2016). "The Azaindole Framework in the Design of Kinase Inhibitors." Pharmaceuticals, 9(4), 66. Link
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 59593266, 5-[(5-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]..." PubChem. Link
Lévy, T., et al. (2008). "Regioselective synthesis of 4- and 5-substituted 7-azaindoles." Tetrahedron Letters, 49(12), 1921-1925. Link
The Ascendancy of 7-Azaindole Amines: A Comparative Potency Analysis Against Standard Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the 7-azaindole scaffold has emerged as a privileged structure, lauded for its ability to effectively mimic the purine core of ATP and establish critical hydrogen bonding i...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of kinase inhibitor discovery, the 7-azaindole scaffold has emerged as a privileged structure, lauded for its ability to effectively mimic the purine core of ATP and establish critical hydrogen bonding interactions within the kinase hinge region.[1][2] This guide provides a comprehensive potency comparison of select 7-azaindole amine derivatives against established, standard-of-care kinase inhibitors, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals in their pursuit of next-generation therapeutics.
The 7-Azaindole Advantage: A Structural and Mechanistic Perspective
The efficacy of the 7-azaindole moiety stems from its unique structural features. The pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor, allowing for a bidentate hydrogen bonding interaction with the kinase hinge region.[3][4] This dual interaction provides a strong anchor for the inhibitor within the ATP-binding pocket, forming the foundation for potent and selective kinase inhibition.[5] This fundamental binding mode is a key factor in the successful development of drugs like vemurafenib, a B-RAF kinase inhibitor approved for the treatment of melanoma.[1][6]
Comparative Potency Analysis: 7-Azaindole Amines vs. Standard Inhibitors
This section presents a head-to-head comparison of the potency of 7-azaindole amines against standard inhibitors for two critical cancer targets: Aurora Kinase A and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Potency is primarily expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
Aurora Kinase A Inhibition
Aurora kinases are key regulators of mitosis, and their dysregulation is a hallmark of many cancers.[7] The following table compares the potency of a 7-azaindole-based inhibitor with established Aurora kinase inhibitors.
Analysis: While the exemplified 7-azaindole derivative shows respectable potency against Aurora A, standard inhibitors like Alisertib and AMG 900 exhibit significantly lower IC50 values, indicating higher potency in biochemical assays.[7][8] It is crucial to note that selectivity profiles and cellular activities, which are not fully captured by biochemical IC50 values alone, play a significant role in the overall therapeutic potential of an inhibitor.[9]
VEGFR-2 Inhibition
VEGFR-2 is a primary mediator of angiogenesis, a critical process for tumor growth and metastasis.[10] Several approved kinase inhibitors target VEGFR-2. Here, we compare their potency with that of a 7-azaindole-based compound.
Analysis: In the context of VEGFR-2 inhibition, representative 7-azaindole derivatives demonstrate potent activity, with IC50 values in the low nanomolar range, positioning them competitively against established multi-kinase inhibitors like Sorafenib and Sunitinib.[10][11] The high potency of Axitinib underscores the continuous evolution of kinase inhibitor design.[10]
Experimental Protocols: A Guide to Assessing Inhibitor Potency
The determination of inhibitor potency is a critical step in drug discovery.[12] Below are detailed, step-by-step methodologies for two common assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (FRET-based)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: Workflow for a FRET-based in vitro kinase inhibition assay.
Methodology:
Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (often a biotinylated peptide), and ATP in a kinase assay buffer.
Compound Plating: Serially dilute the 7-azaindole amine and standard inhibitors in DMSO and add them to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.
Kinase Reaction: Add the kinase to the wells containing the inhibitors and pre-incubate briefly.
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 60 minutes).
Detection: Stop the reaction and add detection reagents. In a FRET-based assay, this typically involves a europium-labeled antibody that recognizes the phosphorylated substrate and an Alexa Fluor-labeled tracer.
Signal Reading: Read the plate using a time-resolved fluorescence reader. The FRET signal is proportional to the amount of phosphorylated substrate.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the ability of an inhibitor to inhibit the proliferation of cancer cell lines, providing a measure of its cellular potency.
Caption: Workflow for a cell-based MTT proliferation assay.
Methodology:
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the 7-azaindole amine and standard inhibitors. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the cells with the compounds for a specified period, typically 72 hours.[13]
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.[14]
Conclusion and Future Directions
The 7-azaindole scaffold continues to be a highly valuable framework in the design of potent and selective kinase inhibitors.[15] While standard inhibitors often set a high bar for potency, the versatility of the 7-azaindole core allows for extensive structure-activity relationship (SAR) studies to optimize both potency and selectivity.[16] Future research will likely focus on developing 7-azaindole derivatives with improved pharmacokinetic properties and novel mechanisms of action, such as allosteric inhibition, to overcome resistance to existing therapies. The strategic application of the experimental methodologies outlined in this guide will be paramount in identifying and advancing the most promising next-generation 7-azaindole amine-based kinase inhibitors.
References
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
Bara, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(11), 1461. [Link]
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Retrieved from [Link]
Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: Progress towards the clinic. Expert Opinion on Therapeutic Patents, 25(10), 1141-1153. [Link]
Gorgun, G., et al. (2019). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology, 9, 1186. [Link]
El-Gamal, M. I., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 25(18), 4168. [Link]
Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
Richardson, S. E., et al. (2020). Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene. Cancer Discovery, 10(1), 80-97. [Link]
Singh, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
ResearchGate. (n.d.). IC50 values determined after 120 h of incubation by MTT assay. Retrieved from [Link]
Wang, X., et al. (2014). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 5(10), 1131-1136. [Link]
Tesi di dottorato. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]
Al-Haddad, J., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. Pharmaceuticals, 14(10), 1025. [Link]
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Abou-Zied, H. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules, 27(5), 1667. [Link]
Scott, J. S., et al. (2014). Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. MedChemComm, 5(10), 1545-1551. [Link]
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8639. [Link]
Lücking, U., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1228-1234. [Link]
Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
benchmark studies of 5-methoxy-7-azaindole derivatives in oncology research
An In-Depth Comparative Guide to 5-Methoxy-7-Azaindole Derivatives in Oncology Research Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition In the landscape of modern oncology, the quest for selective...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to 5-Methoxy-7-Azaindole Derivatives in Oncology Research
Introduction: The Rise of the 7-Azaindole Scaffold in Kinase Inhibition
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a paramount objective. Kinases, enzymes that regulate the majority of cellular pathways, are frequently dysregulated in cancer, making them prime therapeutic targets.[1] The indole scaffold has long been a privileged structure in medicinal chemistry, but its bioisostere, the 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine), has emerged as a superior framework for designing ATP-competitive kinase inhibitors.[2]
The strategic placement of a nitrogen atom in the six-membered ring allows the 7-azaindole core to form two crucial hydrogen bonds with the kinase hinge region—the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a donor.[3] This bidentate interaction provides a strong binding anchor, enhancing affinity and potency.[3][4] This guide focuses specifically on derivatives featuring a 5-methoxy substitution, a modification that has been shown to favorably modulate physicochemical properties, such as aqueous solubility, and confer selectivity towards specific kinase targets.[1][5] We will provide a comparative analysis of these derivatives against key oncology targets, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Mechanism of Action: Targeting Key Oncogenic Kinases
5-Methoxy-7-azaindole derivatives have shown potent inhibitory activity against several receptor tyrosine kinases (RTKs) and serine/threonine kinases implicated in tumor growth, proliferation, and angiogenesis.
Caption: General signaling pathway inhibited by 5-methoxy-7-azaindole derivatives.
Comparative Analysis: Performance Against Key Kinase Targets
The versatility of the 5-methoxy-7-azaindole scaffold allows for its optimization against a range of kinases. Below, we compare its performance in several key target classes.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, HGF, play a critical role in cell proliferation, invasion, and metastasis.[6] Its overexpression is linked to poor prognosis in numerous cancers, making it a highly attractive target.[6] Several 7-azaindole derivatives have been developed as potent c-Met inhibitors.[5][7]
Expert Analysis: The data highlights the exceptional potency of novel 7-azaindole derivatives. Compound 34, for instance, not only shows a nanomolar IC50 against the c-Met enzyme but also demonstrates significantly improved anti-proliferative activity in cancer cell lines compared to the established multi-kinase inhibitor, foretinib.[7][8] This suggests that the 7-azaindole scaffold can be tailored for high potency and cellular efficacy. The structure-activity relationship (SAR) studies indicate that substitutions at various positions on the azaindole ring are well-tolerated, allowing for fine-tuning of properties like selectivity and pharmacokinetics.[4][5]
VEGFR-2 Kinase Inhibition
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[9][10] Inhibiting VEGFR-2 is a clinically validated anti-cancer strategy.
Expert Analysis: While the provided data focuses more broadly on indole and other heterocyclic scaffolds, it sets a clear benchmark. A potent 5-methoxy-7-azaindole derivative targeting VEGFR-2 would need to achieve an IC50 in the low nanomolar range to be competitive with standards like Sunitinib. The development of Compound 18b, an indole derivative more potent than Sorafenib, demonstrates that this scaffold family can be highly effective.[11] The key to success lies in optimizing substitutions on the azaindole ring to interact with key residues in the VEGFR-2 active site, such as Glu885 and Asp1046, which are critical for hydrogen bonding.[11]
DYRK1A Kinase Inhibition
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is implicated in neurodevelopmental disorders and is increasingly recognized as a target in oncology.[2][5] Interestingly, SAR studies have specifically shown that the presence of a methoxy group on the azaindole scaffold can confer potent DYRK1A inhibition.[5]
Expert Analysis: The specific association between the methoxy substitution and DYRK1A inhibition is a critical insight for medicinal chemists. One study synthesized a series of 3,5-diarylated-7-azaindoles and found that methoxy-substituted derivatives were potent DYRK1A inhibitors, whereas the corresponding hydroxyl-substituted analogs were inactive against DYRK1A but inhibited c-Raf.[5] This stark difference underscores the importance of this functional group for directing selectivity and provides a clear rationale for screening 5-methoxy-7-azaindole libraries against DYRK1A.
Experimental Workflows and Protocols
To ensure reproducibility and scientific rigor, we provide detailed protocols for the benchmark studies discussed. The overall workflow for evaluating a novel inhibitor is outlined below.
Operational Guide: Proper Disposal Procedures for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine. As a member of the pyrrolopyridine (azaindole) class of heterocyclic compounds,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine. As a member of the pyrrolopyridine (azaindole) class of heterocyclic compounds, this substance is frequently utilized in medicinal chemistry and drug development as a scaffold for kinase inhibitors.[1][2] Due to the potential biological activity and the fact that the toxicological properties of many research chemicals are not fully investigated, a cautious and systematic approach to disposal is paramount to ensure laboratory safety and environmental protection.[3]
This document moves beyond simple checklists to explain the causality behind each procedural step, empowering researchers to manage chemical waste with a thorough understanding of the underlying safety principles.
Hazard Assessment and Core Safety Principles
Before handling any chemical, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine is not widely available, data from structurally similar aminopyridine and pyrrolopyridine derivatives suggest several potential hazards.[4][5][6] Therefore, we operate under the precautionary principle, treating the compound as hazardous until proven otherwise.
Core Principles for Handling:
Assume Hazard: Treat this compound with the same precautions as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5]
Avoid Exposure: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[5]
Prevent Contamination: Never dispose of this chemical down the sink or in regular solid waste receptacles.[7][8] Improper disposal can lead to environmental contamination and non-compliance with regulations.[9]
Appropriate PPE is the first line of defense against chemical exposure. The selection of PPE must be based on the potential routes of exposure for the specific task.
Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[12]
Skin Protection:
Gloves: Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid skin contact.[3]
Lab Coat: A standard laboratory coat should be worn at all times. For tasks with a higher risk of splashes, consider an impervious apron.
Respiratory Protection: For routine handling of small quantities within a certified chemical fume hood, additional respiratory protection is typically not required. If weighing or transferring solids outside of a fume hood, or during a spill cleanup where dust may be generated, use a NIOSH-approved respirator.[12]
Waste Segregation and Container Management
Proper segregation and containment are critical to prevent accidental chemical reactions and ensure safe storage and transport.
Protocol for Waste Container Setup:
Select a Compatible Container: Use a container made of a material compatible with the chemical waste. The original product container is often a suitable choice.[7][13] Ensure the container is in good condition with no cracks or leaks.
Label the Container Immediately: Before adding any waste, affix a "HAZARDOUS WASTE" label.[14]
Detail the Contents: Clearly write the full chemical name, "5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine," and list any solvents or other chemicals present with their approximate percentages.[7][14] Do not use abbreviations or chemical formulas.[14]
Keep the Container Closed: The waste container must be securely capped at all times, except when actively adding waste.[13][14] Do not leave a funnel in the container opening.[14]
Store Safely: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials like strong oxidizing agents.[4][11][14]
Step-by-Step Disposal Procedures
Follow these specific workflows for different types of waste generated.
Procedure 4.1: Disposal of Unused or Contaminated Solid Waste
Transfer: Carefully transfer the solid 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine waste into the designated hazardous waste container. Perform this transfer inside a chemical fume hood to contain any dust.
Seal: Securely close the waste container.
Store: Place the container in your lab's designated Satellite Accumulation Area.
Arrange Pickup: Once the container is nearly full (approximately 90%), arrange for its disposal through your institution's Environmental Health & Safety (EHS) department or a certified chemical waste contractor.[14]
Procedure 4.2: Disposal of Contaminated Labware and PPE
Segregation: Items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical should be considered hazardous waste.[9]
Collection:
Sharps: Contaminated needles or blades must be placed in a labeled, puncture-proof sharps container designated for chemical contamination.[8]
Non-Sharps: Collect contaminated gloves, wipes, and other disposable labware in a durable, sealed plastic bag or a designated solid waste container.
Labeling: Clearly label the bag or container as "HAZARDOUS WASTE" and list the chemical contaminant.
Disposal: Dispose of this container alongside your primary chemical waste stream.
Procedure 4.3: Decontamination and Disposal of Empty Containers
Initial Rinse: In a chemical fume hood, thoroughly rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) in which the compound is soluble.
Collect Rinsate: Crucially, this rinsate is considered hazardous waste.[8] Collect all rinses in a properly labeled hazardous waste container for liquid waste.
Container De-Labeling: After triple-rinsing, obliterate or completely remove the original chemical label to prevent misidentification.[8]
Final Disposal: The decontaminated container can now be disposed of as non-hazardous waste, such as in a glass recycling bin, according to your institution's specific policies.[8]
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
Small-Scale Spill Cleanup
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation. Remove all sources of ignition.[10]
Don PPE: Wear the appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. If the spill generates dust, a respirator is necessary.
Contain and Absorb:
For Solids: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[4] Carefully sweep the material into a designated waste container.
For Solutions: Cover the spill with an inert absorbent material.
Collect Waste: Place all contaminated absorbent material and cleaning debris into a hazardous waste container and label it accordingly.[10][13]
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
First-Aid for Exposure
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[5][10]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][10]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[10]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine.
Caption: Disposal Decision Workflow for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine.
References
Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
Safety Data Sheet - 5-AZAINDOLE. INDOFINE Chemical Company. [Link]
5-Methoxy-2-propyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[2,1-c]pyridine Env. Fate/Transport. U.S. Environmental Protection Agency. [Link]
Chemical Waste Management Guide. Boston University Environmental Health & Safety. [Link]
Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ResearchGate. [Link]
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. PubMed. [Link]
Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Center for Biotechnology Information. [Link]
Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. [Link]
Comprehensive Handling Guide: Personal Protective Equipment for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
This guide provides essential safety protocols and operational directives for the handling of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine. As this compound is primarily for research and development, comprehensive toxicolo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and operational directives for the handling of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine. As this compound is primarily for research and development, comprehensive toxicological data is not yet available. Therefore, a cautious approach, treating the substance as potentially hazardous, is mandatory. The recommendations herein are synthesized from the safety profiles of structurally analogous pyrrolo[2,3-b]pyridine derivatives and established best practices in laboratory safety.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine is not available, data from related compounds in the 1H-pyrrolo[2,3-b]pyridine class suggest a consistent hazard profile.[1][2][3] The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust or aerosols.
Table 1: Potential Hazard Summary and Required Controls
Potential Hazard Class
GHS Hazard Statement(s)
Primary Route of Exposure
Required Engineering & Personal Protective Equipment
Engineering: Work exclusively within a certified chemical fume hood.[3][5] PPE: Respirator (if fume hood is not available).
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is predicated on the "Hierarchy of Controls," prioritizing engineering solutions to minimize exposure risk. PPE serves as the critical final barrier.
Engineering Controls: The First Line of Defense
All handling of 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[3][5][6] This is non-negotiable. The fume hood provides adequate ventilation to prevent the inhalation of fine dust particles or aerosols, which may cause respiratory irritation.[2][3] Ensure the sash is lowered to the indicated safe working height.
Eye and Face Protection
Given the high potential for serious eye irritation, robust eye protection is mandatory.[2][3]
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
Recommended: Tightly-sealed chemical splash goggles to provide a superior barrier against airborne particulates and accidental splashes.[3]
High-Risk Operations: When handling larger quantities (>1g) or performing operations with a significant splash potential, a full-face shield used in conjunction with safety goggles is required.
Skin and Body Protection
Direct skin contact must be avoided to prevent potential irritation.[2][3][5]
Gloves: Chemical-resistant gloves are required. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[1] Employ proper glove removal technique to avoid contaminating your skin.[1] For prolonged handling or immersion, consult a glove compatibility chart.
Laboratory Coat: A clean, long-sleeved laboratory coat must be worn and fully buttoned. This protects against incidental contact and contamination of personal clothing.
Additional Protection: For procedures involving larger quantities, consider wearing disposable coveralls or a chemical-resistant apron over the lab coat.
Respiratory Protection
Work should be engineered to avoid the need for respiratory protection. However, in the rare event that a chemical fume hood is non-operational or unavailable, or during a large-scale spill cleanup, respiratory protection is essential.
Requirement: A NIOSH-approved air-purifying respirator (APR) with P100 (HEPA) filters for particulates is necessary.[7]
Operational Plan: Step-by-Step Handling Workflow
This protocol ensures a systematic and safe approach to handling the compound from receipt to disposal.
Preparation
Verify Controls: Confirm the chemical fume hood has a current certification and is functioning correctly.
Locate Safety Equipment: Identify the locations of the nearest safety shower, eyewash station, and fire extinguisher.[1]
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and place them inside the fume hood to minimize traffic in and out of the controlled workspace.
Prepare for Spills: Have a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) readily accessible.[2]
Safe Handling Protocol
Don PPE: Put on your lab coat, followed by safety goggles, and finally, gloves.
Weighing and Transfer: Perform all manipulations on a disposable, plastic-backed absorbent liner within the fume hood to contain any minor spills. Use non-sparking tools where applicable.[5] Keep the container tightly closed when not in use.[2][5][8]
Solution Preparation: If making a solution, add the solid compound to the solvent slowly to avoid splashing.
Cleanup: Following the procedure, decontaminate all surfaces within the fume hood. Wipe down equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposables as hazardous waste.
Post-Handling
Doff PPE: Remove PPE in the reverse order it was donned, taking care to avoid self-contamination. Remove gloves first, followed by the lab coat and goggles.
Personal Hygiene: Wash hands thoroughly with soap and water immediately after handling the compound, even if gloves were worn.[2][3]